molecular formula C5H7N3O3 B057044 (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol CAS No. 39070-14-9

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Cat. No.: B057044
CAS No.: 39070-14-9
M. Wt: 157.13 g/mol
InChI Key: WXSSUDRHAJTESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, featuring a nitroimidazole core, serves as a crucial synthetic precursor for the development of novel bioactive molecules. Its primary research value lies in its role in synthesizing more complex nitroimidazole derivatives, a class of compounds renowned for their diverse biological activities. These applications include the development of potential chemotherapeutic agents, particularly for targeting hypoxic tumor cells, as the nitro group can be reduced under low-oxygen conditions to form cytotoxic species. Furthermore, this scaffold is integral to the synthesis of antimicrobial and antiparasitic agents, building upon the legacy of metronidazole. The mechanism of action for its derivatives typically involves enzymatic nitroreduction within anaerobic microorganisms or hypoxic mammalian cells, leading to the generation of reactive intermediates that cause DNA strand breaks and cell death. For researchers, this compound offers a versatile building block to explore structure-activity relationships, develop new radiopharmaceuticals for diagnostic imaging, and investigate novel therapeutics for anaerobic infections and cancer. Its well-defined structure allows for precise chemical modifications to optimize pharmacological properties.

Properties

IUPAC Name

(3-methyl-2-nitroimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSSUDRHAJTESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878799
Record name Hydroxydimetridrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-14-9, 936-05-0
Record name 1-Methyl-2-nitro-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39070-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-nitro-1H-imidazole-5-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39070-14-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxydimetridrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a key intermediate in the development of novel therapeutic agents. This document details a plausible synthetic route, experimental protocols, and a thorough analysis of its physicochemical and spectral properties.

Physicochemical Properties

This compound, with the CAS number 39070-14-9, is a nitroimidazole derivative. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Synonyms 1-Methyl-2-nitro-5-(hydroxymethyl)imidazole
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Melting Point 110-112 °C

Synthesis

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the surveyed literature, a plausible synthetic route can be inferred from established methodologies for analogous nitroimidazole derivatives. The proposed synthesis involves the nitration of a suitable imidazole precursor followed by hydroxymethylation.

A potential precursor for this synthesis is 1-methyl-1H-imidazole-5-carbaldehyde. The synthesis would proceed in two key steps:

  • Nitration: The imidazole ring is activated towards electrophilic substitution. Nitration at the C2 position can be achieved using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

  • Reduction of the Aldehyde: The aldehyde functional group at the C5 position is then reduced to a primary alcohol. This can be accomplished using a mild reducing agent like sodium borohydride (NaBH₄) to avoid the reduction of the nitro group.

Experimental Protocol (Hypothetical)

Materials:

  • 1-methyl-1H-imidazole-5-carbaldehyde

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Nitration of 1-methyl-1H-imidazole-5-carbaldehyde

  • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

  • To this nitrating mixture, add 1-methyl-1H-imidazole-5-carbaldehyde portion-wise, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde.

Step 2: Reduction to this compound

  • Dissolve the crude 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition, allow the reaction to stir at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group protons, the methylene protons of the hydroxymethyl group, the proton on the imidazole ring, and the hydroxyl proton.
¹³C NMR Resonances for the methyl carbon, the methylene carbon, and the carbons of the imidazole ring, including the carbon bearing the nitro group.
FTIR Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, the N-O asymmetric and symmetric stretches of the nitro group, and C=N and C-N stretches of the imidazole ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of 157.13 g/mol .
Elemental Analysis

Elemental analysis should be performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the molecular formula C₅H₇N₃O₃.

Visualization of the Synthetic Workflow

The proposed two-step synthesis of this compound can be visualized as a straightforward workflow.

SynthesisWorkflow Start 1-methyl-1H-imidazole-5-carbaldehyde Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde Nitration->Intermediate Reduction Reduction (NaBH₄, MeOH) Intermediate->Reduction Purification Purification (Column Chromatography) Reduction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. This relationship can be illustrated as a signaling pathway, where each step enables the next.

LogicalRelationship cluster_0 Synthesis Stages A Starting Material (1-methyl-1H-imidazole-5-carbaldehyde) B Electrophilic Nitration (Introduction of -NO₂ group) A->B Reaction 1 C Nucleophilic Reduction (Conversion of -CHO to -CH₂OH) B->C Reaction 2 D Final Product (this compound) C->D Isolation

Caption: Logical flow of the synthesis from starting material to the final product.

Technical Dossier: Physicochemical and Biological Profile of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a nitroimidazole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document combines available information with computationally predicted values to offer a detailed profile. The guide outlines standard experimental protocols for the determination of key physicochemical parameters, describes the generally accepted mechanism of action for nitroimidazole compounds, and proposes a typical workflow for the preclinical evaluation of such a candidate. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While experimental data for this specific isomer is scarce, the following table summarizes its known identifiers and predicted properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number 39070-14-9[1]
Molecular Formula C₅H₇N₃O₃[1]
Molecular Weight 157.13 g/mol [1][2]
Predicted Melting Point 115-125 °C
Predicted Boiling Point 358.4 ± 25.0 °C (at 760 mmHg)
Predicted Water Solubility 15.8 g/L (at 25 °C)
Predicted pKa (most acidic) 13.5 ± 0.7 (alcohol)
Predicted pKa (most basic) 0.5 ± 0.1 (imidazole ring nitrogen)
Predicted LogP -0.5

Note: Predicted values are generated using computational models (e.g., SwissADME, ACD/Labs Percepta) and should be confirmed by experimental determination. The melting point of the isomer (1-Methyl-5-nitroimidazol-2-yl)methanol is reported to be 110-112°C, which may serve as a useful reference.[3]

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is a critical step in drug development. The following are standard protocols for key parameters.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.[4][5][6]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in water at a specific temperature.

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]

Partition Coefficient (LogP) Determination (RP-HPLC Method)

Objective: To determine the lipophilicity of the compound, which influences its membrane permeability and distribution.

Methodology:

  • A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.

  • A series of standard compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

  • This compound is injected under the same chromatographic conditions.

  • The retention time of the target compound is used to interpolate its LogP value from the calibration curve.[10][11][12]

Mechanism of Action: The Nitroimidazole Activation Pathway

Nitroimidazoles are a class of prodrugs that require intracellular activation to exert their antimicrobial effects. Their selective toxicity against anaerobic bacteria and certain protozoa is a key feature of their mechanism of action.

The activation process is initiated by the transfer of an electron from a reduced ferredoxin or a similar low-redox-potential protein within the microorganism to the nitro group of the imidazole ring. This reduction, catalyzed by nitroreductases, forms a highly reactive nitroso radical anion. In the absence of oxygen, this radical can undergo further reduction to generate cytotoxic intermediates, including nitroso and hydroxylamine derivatives. These reactive species can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death. In the presence of oxygen, the nitroso radical anion can be rapidly re-oxidized back to the parent nitro compound, a futile cycling process that prevents the accumulation of toxic intermediates and explains the compound's selectivity for anaerobic environments.

Nitroimidazole Activation Pathway cluster_cell Inside Anaerobic Microorganism Nitroimidazole This compound (Prodrug) Cell Anaerobic Cell Nitroimidazole->Cell Passive Diffusion Nitroreductase Nitroreductase Radical Nitro Radical Anion (Reactive Intermediate) Nitroreductase->Radical Reduction DNA Cellular DNA Radical->DNA Interaction Oxygen Oxygen (Aerobic Conditions) Radical->Oxygen Re-oxidation Damage DNA Damage & Cell Death DNA->Damage Leads to Oxygen->Nitroimidazole

Caption: Reductive activation of this compound in anaerobic microorganisms.

Proposed Preclinical Development Workflow

The following workflow outlines a logical progression for the preclinical evaluation of this compound as a potential antimicrobial agent.

Antimicrobial Drug Development Workflow Start Synthesis and Purification of This compound PhysChem Physicochemical Characterization (Melting Point, Solubility, LogP, pKa) Start->PhysChem InVitro In Vitro Efficacy Screening (MIC against anaerobic bacteria) PhysChem->InVitro Toxicity In Vitro Cytotoxicity Assays (e.g., on mammalian cell lines) InVitro->Toxicity ADME In Vitro ADME Studies (Metabolic Stability, Permeability) Toxicity->ADME InVivo In Vivo Efficacy Studies (Animal models of infection) ADME->InVivo Tox_InVivo In Vivo Toxicology Studies (Acute and repeated dose) InVivo->Tox_InVivo PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling Tox_InVivo->PKPD Lead Lead Optimization or Preclinical Candidate Selection PKPD->Lead

Caption: A streamlined preclinical development workflow for a novel antimicrobial candidate.

This guide provides a starting point for researchers interested in this compound. The combination of known data, predictive modeling, and established experimental protocols offers a robust framework for its further investigation and potential development as a therapeutic agent. Experimental validation of the predicted physicochemical properties is a critical next step in advancing the understanding of this compound.

References

(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol: A Technical Overview of its Presumed Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the antibacterial mechanism of action and quantitative antimicrobial data for (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is limited. This document provides an in-depth guide based on the well-established mechanism of action of structurally related 5-nitroimidazole compounds, such as metronidazole. The experimental protocols and quantitative data presented are representative of the methodologies used to evaluate this class of compounds and should be considered illustrative.

Executive Summary

This compound is a nitroimidazole derivative. While this compound is frequently cited as a synthetic intermediate in the development of hypoxia-activated prodrugs for cancer therapy, its own antibacterial properties are not well-documented in peer-reviewed literature.[1] Based on its chemical structure, its mechanism of action in bacteria is presumed to follow the established pathway for 5-nitroimidazole antibiotics. This involves a multi-step process initiated by the reductive activation of the nitro group within anaerobic or microaerophilic bacteria, leading to the generation of cytotoxic metabolites that cause DNA damage and induce bacterial cell death.

Core Mechanism of Action: The Nitroimidazole Pathway

The antibacterial activity of 5-nitroimidazoles is contingent on a low-redox-potential environment, characteristic of anaerobic and some microaerophilic bacteria. Aerobic bacteria are generally resistant as they lack the necessary enzymatic machinery for drug activation. The proposed mechanism can be broken down into four key stages:

  • Cellular Uptake: The small, uncharged this compound molecule is expected to passively diffuse across the bacterial cell membrane.

  • Reductive Activation: Inside the anaerobic bacterium, the nitro group of the imidazole ring is reduced. This is a critical step catalyzed by bacterial nitroreductases, such as pyruvate-ferredoxin oxidoreductase, which transfers an electron to the nitro group.[1]

  • Formation of Cytotoxic Intermediates: The single-electron reduction of the nitro group forms a highly reactive nitroso radical anion. These transient, cytotoxic intermediates are the primary effectors of the drug's antibacterial action.

  • DNA Damage and Cell Death: The reactive intermediates interact with and damage bacterial DNA, causing a loss of helical structure, strand breakage, and inhibition of nucleic acid synthesis. This extensive DNA damage ultimately leads to bacterial cell death.

Signaling and Activation Pathway

The following diagram illustrates the proposed metabolic activation and mechanism of action of this compound in an anaerobic bacterial cell.

MOA cluster_outside Extracellular Space cluster_inside Bacterial Cytoplasm (Anaerobic) Prodrug_ext This compound (Inactive Prodrug) Prodrug_int This compound Prodrug_ext->Prodrug_int Passive Diffusion Activation Bacterial Nitroreductases (e.g., Pyruvate-ferredoxin oxidoreductase) Prodrug_int->Activation Reduction of Nitro Group Radical Reactive Nitroso Radical (Cytotoxic Intermediate) Activation->Radical Generation of DNA Bacterial DNA Radical->DNA Interacts with Damage DNA Strand Breakage & Loss of Helical Structure DNA->Damage Leads to Death Cell Death Damage->Death Results in

Fig. 1: Proposed mechanism of action pathway. (Within 100 characters)

Quantitative Antimicrobial Activity

Bacterial SpeciesStrainEnvironmentHypothetical MIC (µg/mL)
Bacteroides fragilisATCC 25285Anaerobic0.5 - 2
Clostridium difficileATCC 9689Anaerobic0.25 - 1
Fusobacterium nucleatumATCC 25586Anaerobic≤ 0.125 - 0.5
Prevotella melaninogenicaATCC 25845Anaerobic≤ 0.125 - 1
Escherichia coliATCC 25922Aerobic> 128
Staphylococcus aureusATCC 29213Aerobic> 128

Note: The high MIC values for aerobic bacteria highlight the selective nature of nitroimidazole action.

Experimental Protocols

To fully characterize the antibacterial mechanism of action of this compound, a series of in vitro experiments would be required. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Experimental Workflow:

MIC_Workflow A Prepare serial two-fold dilutions of This compound in broth medium in a 96-well plate. B Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic chamber). B->C D Visually inspect for turbidity or use a plate reader to measure optical density. C->D E The MIC is the lowest concentration with no visible bacterial growth. D->E

Fig. 2: Workflow for MIC determination. (Within 100 characters)

Methodology:

  • Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Brucella broth for anaerobes) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, and then dilute to the final desired concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 24 to 48 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Nitroreductase Activity Assay

This assay measures the ability of bacterial cell extracts to reduce the nitro group of the compound, which is the key activation step.

Methodology:

  • Preparation of Cell-Free Extract: Grow the anaerobic bacteria to a high density, harvest the cells by centrifugation, and lyse them using sonication or a French press. Centrifuge the lysate to pellet cell debris and collect the supernatant (cell-free extract).

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer, a reduced cofactor (e.g., NADH or NADPH), and the cell-free extract.

  • Initiation of Reaction: Add this compound to the reaction mixture to initiate the enzymatic reaction.

  • Spectrophotometric Monitoring: Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the nitroreductase activity.

  • Data Analysis: Calculate the specific activity of the nitroreductase in the cell-free extract (e.g., in µmol of NADH oxidized per minute per mg of protein).

DNA Damage Assay (Comet Assay)

The single-cell gel electrophoresis (comet) assay can be used to detect DNA strand breaks in individual bacterial cells.

Experimental Workflow:

Comet_Assay_Workflow A Treat bacterial cells with This compound for a defined period. B Embed the treated cells in a low-melting-point agarose gel on a microscope slide. A->B C Lyse the cells to remove the cell wall, membranes, and proteins, leaving the nucleoid. B->C D Subject the slides to electrophoresis under alkaline conditions to unwind and separate fragmented DNA. C->D E Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. D->E F Quantify DNA damage by measuring the length and intensity of the 'comet tail'. E->F

Fig. 3: Workflow for the comet assay. (Within 100 characters)

Methodology:

  • Cell Treatment: Incubate a suspension of the test bacteria with various concentrations of this compound under anaerobic conditions.

  • Slide Preparation: Mix the treated cells with molten low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to break down the cellular and nuclear membranes.

  • Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer. Apply an electric field to draw the negatively charged DNA towards the anode. Fragmented DNA will migrate further, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA-intercalating dye. Visualize the comets using a fluorescence microscope.

  • Image Analysis: Use image analysis software to measure the extent of DNA damage, typically by quantifying the percentage of DNA in the tail and the tail length.

Conclusion

While direct experimental evidence for the antibacterial mechanism of this compound is lacking in the current scientific literature, its structural classification as a 5-nitroimidazole provides a strong basis for its presumed mode of action. It is highly probable that its activity is dependent on reductive activation in anaerobic bacteria, leading to the formation of DNA-damaging reactive intermediates. The experimental protocols outlined in this guide provide a clear roadmap for the necessary studies to confirm this hypothesis and to quantify its antibacterial efficacy. Further research is warranted to fully characterize the antimicrobial potential of this compound.

References

A Comprehensive Review of the Biological Activity of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biological activities of nitroimidazole compounds, a versatile class of synthetic molecules with significant therapeutic applications. Since the discovery of azomycin from Nocardia mesenterica in 1953, the nitroimidazole scaffold has been a cornerstone in the development of drugs against anaerobic bacteria, protozoa, and, more recently, as agents in cancer therapy.[1] This document synthesizes current knowledge on their mechanisms of action, quantitative biological data, and key experimental protocols, offering a critical resource for ongoing research and development.

Core Mechanisms of Action

Nitroimidazole compounds are predominantly prodrugs, meaning they require intracellular metabolic activation to exert their cytotoxic effects.[2] Their selective toxicity against anaerobic organisms and hypoxic cancer cells stems from the unique low-redox-potential environment these cells provide, which is essential for the activation process.

The antimicrobial efficacy of nitroimidazoles is a multi-step process initiated by the passive diffusion of the drug into the microbial cell.[3] Once inside an anaerobic bacterium or protozoan, the compound's nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, which are abundant in these organisms.[][5] This reduction is catalyzed by enzymes like nitroreductases.[3][][6]

This one-electron reduction converts the parent nitroimidazole into a highly reactive nitroso radical anion.[2] These radical intermediates are the primary cytotoxic agents. They interact with and damage critical cellular macromolecules, most notably DNA, causing strand breakage and helical structure destabilization, which inhibits nucleic acid synthesis and ultimately leads to microbial cell death.[2][3][][5][6]

In the presence of molecular oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound in a "futile cycle," which prevents the accumulation of the toxic radicals.[2][5] This oxygen-dependent recycling is the key to the selective toxicity of nitroimidazoles against anaerobic and microaerophilic pathogens, while sparing aerobic host cells.

Antimicrobial_Mechanism cluster_cell Anaerobic Microbial Cell cluster_oxygen Presence of Oxygen (Aerobic Cell) Prodrug Nitroimidazole (Prodrug) Activation Reduction by Nitroreductases Prodrug->Activation Passive Diffusion Radical Reactive Nitroso Radical Anion Activation->Radical Damage DNA Strand Breaks & Macromolecular Damage Radical->Damage Oxygen Oxygen (O2) Radical->Oxygen Futile Cycling (Re-oxidation) Death Cell Death Damage->Death

Caption: General antimicrobial mechanism of nitroimidazoles.

The anticancer properties of nitroimidazoles are intrinsically linked to the hypoxic microenvironment characteristic of solid tumors.[7][8] As tumors outgrow their blood supply, they develop regions of low oxygen, making them resistant to conventional radiotherapy and chemotherapy. Nitroimidazoles function as hypoxia-activated prodrugs (HAPs), exploiting this unique tumor physiology.[7]

The mechanism mirrors their antimicrobial action: in the hypoxic tumor core, nitroimidazoles are bioreduced by cellular reductases to form cytotoxic radicals that induce DNA damage and cell death.[7] Furthermore, studies have shown that these activated compounds can covalently bind to and inhibit the function of key cellular proteins, including the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the detoxification enzyme glutathione S-transferase (GST), further contributing to cytotoxicity.[8][9]

Nitroimidazoles are potent hypoxic cell radiosensitizers.[10][11][12] Oxygen is the ultimate radiosensitizer because it reacts with radiation-induced free radicals on DNA, "fixing" the damage and making it permanent. In hypoxic tumor cells, which are notoriously radioresistant, nitroimidazoles can mimic the action of oxygen due to their high electron affinity.[10][11][12]

When ionizing radiation creates a free radical on a DNA molecule, the electron-affinic nitroimidazole can transfer an electron to this site, preventing its chemical repair. This process makes the initial radiation damage lethal to the cell. Additionally, some nitroimidazoles have been shown to enhance the effects of radiation by depleting intracellular levels of natural radioprotective molecules, such as glutathione and other thiols.[11][13]

Radiosensitizing_Mechanism cluster_hypoxia Hypoxic Cancer Cell Radiation Ionizing Radiation DNA Cellular DNA Radiation->DNA DNARadical DNA Free Radical (Damage) DNA->DNARadical Repair Chemical Repair (by Thiols, e.g., GSH) DNARadical->Repair Reversible Nitro Nitroimidazole (e.g., Misonidazole) DNARadical->Nitro Oxygen-mimetic 'Fixation' Repair->DNA Restored FixedDamage 'Fixed' DNA Damage (Irreparable) CellDeath Enhanced Cell Killing FixedDamage->CellDeath Nitro->FixedDamage

Caption: Radiosensitizing mechanism of nitroimidazoles in hypoxic cells.

Quantitative Data Presentation

The biological activity of nitroimidazole compounds is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial assessments and the Half-Maximal Inhibitory Concentration (IC₅₀) for antiprotozoal and anticancer evaluations.

Table 1: Antimicrobial Activity (MIC) of Nitroimidazole Compounds

CompoundTarget OrganismMIC Range (µg/mL)NotesReference(s)
Metronidazole Anaerobic Bacteria0.28 - 0.34 (geometric mean)Broad activity against anaerobes.[2][14]
Helicobacter pylori (resistant strains)>8Used as a baseline for resistance studies.[15][16]
Tinidazole Anaerobic Bacteria~0.28 (geometric mean)Slightly lower MICs than metronidazole against some anaerobes.[14]
Ornidazole Mycobacterium tuberculosis12.5 - 50Moderate activity.[17]
Delamanid Mycobacterium tuberculosis0.001 - 0.024Highly potent against MDR-TB and XDR-TB strains.[18]
Pretomanid Mycobacterium tuberculosis0.012 - 0.200Potent against replicating and non-replicating MDR-TB.[18][19]
Thiosemicarbazide Derivatives Gram-positive bacteria (S. aureus, B. subtilis)31.25 - 1000Varied activity depending on substitution.[20][21]

Table 2: Anticancer Cytotoxicity (IC₅₀) of Nitroimidazole Compounds

CompoundCell LineConditionIC₅₀ (µM)Reference(s)
IAZA FaDu (Head & Neck)Hypoxia (<0.1% O₂)~15>22-fold more potent in hypoxia vs. normoxia.
FAZA FaDu (Head & Neck)Hypoxia (<0.1% O₂)~50>15-fold more potent in hypoxia vs. normoxia.
N-ethyl-nitroimidazole A549 (Lung)Normoxic~50Activity varies with N-alkyl chain length.
Hydrazone Derivatives SW620 (Colon)Normoxic64.2 - 86.3Moderate cytotoxic activity observed.
PC3 (Prostate)Normoxic70.2 - 70.4Moderate cytotoxic activity observed.

Table 3: Antiprotozoal Activity (IC₅₀/EC₅₀) of Nitroimidazole Compounds

CompoundPathogenActivity Range (µM)NotesReference(s)
Metronidazole Giardia lamblia (Resistant)6.1 - 18Reference drug for resistance studies.[18]
Trichomonas vaginalis0.8Standard treatment.[18]
5-Nitroimidazole Carboxamides Giardia lamblia (Resistant)0.1 - 2.5Significantly more potent than metronidazole.[18]
Entamoeba histolytica1.7 - 5.1Effective against amoebic strains.[18]
5-Nitroimidazole Piperazines Trichomonas vaginalisIC₅₀ values often lower than metronidazoleNovel derivatives show high potency.[22]

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the biological activity of novel compounds. The following are detailed protocols for key assays cited in nitroimidazole research.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][17]

Detailed Protocol:

  • Preparation: A two-fold serial dilution of the test nitroimidazole compound is prepared in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. A positive control well (microorganism, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours for most bacteria; anaerobic conditions are required for obligate anaerobes).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). For more quantitative results, a growth indicator like resazurin or AlamarBlue can be added, where a color change indicates metabolic activity.[23] The absorbance can also be read with a microplate spectrophotometer.[17]

MIC_Workflow Start Start PrepPlate Prepare serial dilutions of nitroimidazole in 96-well plate Start->PrepPlate Inoculate Inoculate wells with standardized bacterial suspension PrepPlate->Inoculate Incubate Incubate plate under appropriate conditions (e.g., 37°C, 24h, anaerobic) Inoculate->Incubate AddIndicator (Optional) Add viability indicator (e.g., AlamarBlue) Incubate->AddIndicator Read Visually inspect for turbidity or measure absorbance/fluorescence AddIndicator->Read Determine Determine MIC: Lowest concentration with no growth Read->Determine End End Determine->End

Caption: Experimental workflow for MIC determination via broth microdilution.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[24] It is widely used to determine the IC₅₀ value of anticancer compounds.[25][24]

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the nitroimidazole compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[24]

IC50_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with various concentrations of nitroimidazole Adhere->Treat Incubate Incubate for a defined period (e.g., 48h) Treat->Incubate AddMTT Add MTT reagent to wells and incubate (2-4h) Incubate->AddMTT Solubilize Remove MTT solution and add -solubilizing agent (e.g., DMSO) AddMTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Calculate Calculate % viability vs. control and determine IC50 value Measure->Calculate End End Calculate->End

Caption: Experimental workflow for IC₅₀ determination using the MTT assay.

References

In-Depth Technical Guide to the Spectral Data of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS Number: 39070-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, identified by the CAS number 39070-14-9. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed spectral information and the methodologies for its acquisition.

Chemical Identity

PropertyValue
CAS Number 39070-14-9
Chemical Name This compound
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Synonyms 1-Methyl-2-nitroimidazole-5-methanol, 5-(Hydroxymethyl)-1-methyl-2-nitroimidazole

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise NMR data for this compound is not currently published. However, analysis of structurally similar nitroimidazole derivatives allows for the prediction of expected chemical shifts.

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~7.5 - 8.0sImidazole ring H
~4.7 - 4.9s-CH₂OH
~3.8 - 4.0s-CH₃
~3.5 - 4.5br s-OH

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~145 - 150C=N (imidazole ring)
~130 - 135C-NO₂ (imidazole ring)
~120 - 125C-H (imidazole ring)
~55 - 60-CH₂OH
~35 - 40-CH₃
Mass Spectrometry (MS) Data

Mass spectrometry data for the isomeric compound 1-Methyl-5-nitro-1H-imidazole-2-methanol is available and provides insight into the expected fragmentation pattern.

Mass Spectrometry Data for 1-Methyl-5-nitro-1H-imidazole-2-methanol

m/zRelative Intensity (%)Possible Fragment
157100[M]⁺ (Molecular Ion)
12760[M - CH₂O]⁺
11145[M - NO₂]⁺
8180[C₄H₅N₂]⁺
Infrared (IR) Spectroscopy Data

Infrared spectroscopy data for the isomeric compound 1-Methyl-5-nitro-1H-imidazole-2-methanol is available and suggests the key functional groups present in the molecule.

Infrared (IR) Spectroscopy Data for 1-Methyl-5-nitro-1H-imidazole-2-methanol

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3150 - 3100MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (aliphatic)
1550 - 1500StrongN-O stretch (nitro group, asymmetric)
1350 - 1300StrongN-O stretch (nitro group, symmetric)
1470 - 1440MediumC=C/C=N stretch (imidazole ring)
1050 - 1000StrongC-O stretch (primary alcohol)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, MS, and IR spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Employ an appropriate ionization technique. For a relatively small organic molecule like this, Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is standard for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, ensuring the detection of the molecular ion and significant fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using a method appropriate for its physical state. For a solid compound, this could involve creating a KBr pellet, a Nujol mull, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the ATR crystal.

    • Place the prepared sample in the infrared beam path and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Compound (CAS 39070-14-9) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilution & Chromatographic Injection Sample->Prep_MS Prep_IR Sample Preparation (e.g., ATR, KBr) Sample->Prep_IR NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Prep_MS->MS IR Infrared Spectroscopy (FTIR) Prep_IR->IR Process_NMR Fourier Transform, Peak Assignment NMR->Process_NMR Process_MS Mass Spectrum Generation, Fragmentation Analysis MS->Process_MS Process_IR Spectrum Generation, Functional Group ID IR->Process_IR Report Comprehensive Spectral Report Process_NMR->Report Process_MS->Report Process_IR->Report

Caption: General experimental workflow for spectroscopic analysis.

Logical_Relationship Compound Compound Structure (C₅H₇N₃O₃) NMR NMR (Connectivity) Compound->NMR provides MS Mass Spec (Molecular Weight, Formula) Compound->MS provides IR IR Spec (Functional Groups) Compound->IR provides Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Interrelation of spectroscopic techniques for structural elucidation.

A Technical Guide to the Solubility of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and ultimate therapeutic efficacy. This technical guide focuses on (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS Number: 39070-14-9), a nitroimidazole derivative of interest in pharmaceutical research. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for its experimental determination. It includes detailed protocols for established solubility measurement techniques and guidance on data presentation and interpretation, empowering researchers to generate the precise data required for their work.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound belonging to the nitroimidazole class, which is known for a wide array of pharmacological activities. The physicochemical properties of nitroimidazole derivatives are a subject of significant interest in medicinal chemistry. The arrangement of functional groups—a nitro group, a hydroxyl group, and a methyl group on the imidazole ring—imparts a specific polarity that governs its interaction with various solvents.

Understanding the solubility of this compound is paramount for:

  • Drug Discovery: Assessing its potential for oral absorption and bioavailability.

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, crystallization processes, and topical preparations.[1]

  • Process Chemistry: Designing efficient synthesis and purification protocols.

Given the absence of readily available quantitative data, this guide provides the necessary experimental protocols to determine the solubility of this compound in a systematic and reproducible manner.

Experimental Protocols for Solubility Determination

The selection of a method for solubility determination depends on factors such as the required accuracy, the amount of sample available, and the properties of the solute and solvent. The most common and reliable methods are the equilibrium shake-flask method and UV-Vis spectroscopy.

Protocol 1: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2][3] It involves allowing a surplus of the compound to equilibrate with the solvent over time, followed by measuring the concentration of the dissolved substance in the supernatant.

Methodology:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be established by taking measurements at different intervals until the concentration remains constant.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.45 µm PTFE).[4]

  • Quantification (Gravimetric):

    • Accurately pipette a known volume of the clear supernatant into a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is fully evaporated, weigh the container with the dried residue.

    • The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant used.

Protocol 2: UV-Vis Spectroscopic Method

This method is suitable when the compound has a chromophore that absorbs in the UV-Vis spectrum and is often faster than the gravimetric method.

Methodology:

  • Preparation of Standard Solutions & Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • Prepare a saturated solution as described in the shake-flask method (Steps 1-3).

    • Carefully dilute a known volume of the clear supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound.

Data Presentation

Systematic recording of solubility data is crucial for comparison and analysis. The following table provides a structured format for presenting your experimental findings.

Organic SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., EthanolPolar Protic25.0 ± 0.5Shake-Flask
e.g., AcetonePolar Aprotic25.0 ± 0.5UV-Vis Spec.
e.g., DichloromethanePolar Aprotic25.0 ± 0.5Shake-Flask
e.g., Ethyl AcetatePolar Aprotic37.0 ± 0.5UV-Vis Spec.
e.g., TolueneNonpolar37.0 ± 0.5Shake-Flask
e.g., HexaneNonpolar37.0 ± 0.5Shake-Flask

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility of this compound.

G cluster_methods Quantification Method start Start: Define Solvent & Temperature prep Prepare Supersaturated Solution (Excess Solute) start->prep equilibrate Equilibrate (e.g., 24-72h with agitation) prep->equilibrate phase_sep Phase Separation (Centrifuge & Filter) equilibrate->phase_sep grav_start Gravimetric Method phase_sep->grav_start spec_start Spectroscopic Method phase_sep->spec_start grav_evap Evaporate Solvent from Known Volume grav_start->grav_evap grav_weigh Weigh Dried Residue grav_evap->grav_weigh calc_grav Calculate Solubility (mg/mL) grav_weigh->calc_grav spec_dilute Dilute Supernatant to known volume spec_start->spec_dilute spec_measure Measure Absorbance (at λmax) spec_dilute->spec_measure calc_spec Calculate Concentration (from Calibration Curve) spec_measure->calc_spec end_node End: Report Data calc_grav->end_node calc_spec->end_node

References

In Vitro Antimicrobial Properties of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This technical guide addresses the in vitro antimicrobial properties of nitroimidazole derivatives. Extensive literature searches did not yield specific antimicrobial susceptibility data for (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol . Consequently, this document focuses on its close positional isomer, (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol (also known as 2-Hydroxymethyl-1-methyl-5-nitroimidazole or HMMN), for which specific in vitro studies are available. This guide also provides a broader context by including general information on the antimicrobial activity and testing methodologies for the 5-nitroimidazole class of compounds, which includes well-known drugs like metronidazole.

Introduction to 5-Nitroimidazole Antimicrobials

The 5-nitroimidazole class of compounds are synthetic antimicrobials effective against a wide range of anaerobic bacteria and certain protozoa.[1][2] Metronidazole, the most well-known derivative, is a cornerstone for treating infections caused by these microorganisms.[3][4] The antimicrobial activity of 5-nitroimidazoles is intrinsically linked to their chemical structure, specifically the nitro group at the 5-position of the imidazole ring.[5]

General Mechanism of Action

The selective toxicity of 5-nitroimidazoles against anaerobic organisms is a result of their unique metabolic capabilities. In the low-redox-potential environment of anaerobes, the nitro group of the 5-nitroimidazole is reduced by intracellular electron transport proteins.[3][5] This reduction process generates short-lived, cytotoxic nitroso free radicals that induce damage to microbial DNA and other macromolecules, ultimately leading to cell death.[3] This mechanism is primarily effective under anaerobic conditions, rendering these compounds largely inactive against aerobic bacteria.[5]

In Vitro Evaluation of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol (HMMN)

Recent research has explored the bioactivity of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol (HMMN), revealing a nuanced role beyond direct bactericidal or bacteriostatic effects against certain pathogens. A key study investigated its impact on Pseudomonas aeruginosa PAO1, focusing on its ability to interfere with virulence factors through the inhibition of siderophore production and quorum sensing.[6]

Activity Against Pseudomonas aeruginosa PAO1

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium known for its intrinsic and acquired resistance to multiple antibiotics. Its pathogenicity is heavily reliant on virulence factors, which are often regulated by cell-to-cell communication systems known as quorum sensing (QS).

A study demonstrated that HMMN acts as a siderophore inhibitor in P. aeruginosa PAO1.[6] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. By inhibiting siderophore production, HMMN can limit bacterial growth and virulence in iron-depleted environments.

Furthermore, HMMN was found to modulate biological processes regulated by quorum sensing, including the production of pyocyanin and the formation of biofilms.[6]

Data Summary:

Biological EffectTest Concentration of HMMNInhibition
Siderophore Production150 µg/ml69.37%
Biofilm Formation150 µg/ml57.25%
Pyocyanin Production150 µg/mlSignificant Inhibition
Eradication of Formed Biofilm150 µg/ml29.53%
Experimental Protocols for HMMN Evaluation

The following are summaries of the experimental methodologies employed to evaluate the in vitro effects of HMMN on Pseudomonas aeruginosa PAO1, as described in the cited literature.[6]

2.2.1. Siderophore Production Assay (CAS Method)

The Chromeazurol S (CAS) agar diffusion method is a widely used technique for detecting siderophore production.

  • Preparation of CAS Agar: A CAS assay solution is prepared and mixed with molten agar.

  • Inoculation: An overnight culture of P. aeruginosa PAO1 is inoculated onto the CAS agar.

  • Application of HMMN: A sterile paper disc impregnated with HMMN is placed on the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Observation: A color change of the CAS dye from blue to orange indicates siderophore activity. The inhibitory effect of HMMN is quantified by measuring the zone of color change around the disc.

2.2.2. Biofilm Formation and Eradication Assay

This assay quantifies the ability of a compound to inhibit the formation of biofilms or to destroy pre-formed biofilms.

  • Biofilm Formation:

    • P. aeruginosa PAO1 is cultured in a microtiter plate in the presence of varying concentrations of HMMN.

    • After incubation, non-adherent bacteria are washed away.

    • The remaining biofilm is stained with crystal violet.

    • The stain is solubilized, and the absorbance is measured to quantify the biofilm mass.

  • Biofilm Eradication:

    • P. aeruginosa PAO1 is allowed to form a biofilm in a microtiter plate.

    • The established biofilm is then treated with different concentrations of HMMN.

    • The remaining biofilm is quantified as described above.

2.2.3. Pyocyanin Production Assay

Pyocyanin is a blue-green pigment and a virulence factor of P. aeruginosa.

  • Culturing: P. aeruginosa PAO1 is grown in a suitable broth medium with and without HMMN.

  • Extraction: Pyocyanin is extracted from the culture supernatant using chloroform and then back-extracted into an acidic solution.

  • Quantification: The absorbance of the acidic solution is measured at a specific wavelength to determine the concentration of pyocyanin.

Standardized Antimicrobial Susceptibility Testing Protocols

For broader antimicrobial screening of nitroimidazole derivatives, standardized methods are employed to determine their direct inhibitory or bactericidal activity against a range of microorganisms. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for these tests.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth dilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7]

  • Preparation of Antimicrobial Solutions: The test compound is serially diluted in a liquid growth medium in a multi-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Inhibition Zones: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism. The diameter of the zone of inhibition around the disk is measured to assess the susceptibility of the organism to the compound.

Visualizations

Experimental_Workflow_for_HMMN_Evaluation cluster_siderophore Siderophore Assay (CAS) cluster_biofilm Biofilm Assays cluster_pyocyanin Pyocyanin Assay s1 Prepare CAS Agar s2 Inoculate with P. aeruginosa s1->s2 s3 Apply HMMN Disc s2->s3 s4 Incubate s3->s4 s5 Measure Zone of Color Change s4->s5 b1 Culture P. aeruginosa +/- HMMN b2 Wash Non-adherent Cells b1->b2 b3 Stain with Crystal Violet b2->b3 b4 Quantify Absorbance b3->b4 p1 Culture P. aeruginosa +/- HMMN p2 Extract Pyocyanin p1->p2 p3 Measure Absorbance p2->p3

Caption: Experimental workflows for evaluating HMMN's effects.

MIC_Determination_Workflow Broth Microdilution for MIC Determination A Prepare Serial Dilutions of Compound in Broth C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature and Time C->D E Read Plates for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Nitroimidazole_Mechanism_of_Action General Mechanism of Action of 5-Nitroimidazoles cluster_cell Compound 5-Nitroimidazole (Prodrug) AnaerobicCell Anaerobic Bacterium / Protozoan Reduction Reduction of Nitro Group Compound->Reduction Passive Diffusion Radical Cytotoxic Nitro Radical Anion Reduction->Radical Damage DNA Damage & Macromolecule Disruption Radical->Damage CellDeath Cell Death Damage->CellDeath

Caption: Simplified signaling pathway for 5-nitroimidazole activation.

Conclusion

While direct antimicrobial susceptibility data for this compound is not currently available in the public domain, research on its positional isomer, (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol (HMMN), indicates a potential role as a modulator of bacterial virulence in Pseudomonas aeruginosa. The inhibitory effects of HMMN on siderophore production, biofilm formation, and pyocyanin production highlight an alternative antimicrobial strategy targeting pathogenicity rather than direct bacterial killing. Further research is warranted to explore the full antimicrobial spectrum of HMMN and to investigate the bioactivity of other related nitroimidazole derivatives. The standardized protocols for antimicrobial susceptibility testing remain the gold standard for evaluating the direct antibacterial and antifungal efficacy of such novel compounds.

References

In-depth Technical Guide to the Structural Elucidaion of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial research indicates a likely misnomer in the requested compound, "(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol." The widely documented and commercially available isomer is (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol . This guide will focus on the structural elucidation of the latter, which is supported by available scientific literature.

(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol , a key nitroimidazole derivative, plays a significant role as a building block in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its structure is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the techniques and data integral to its structural confirmation.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
CAS Number 936-05-0
Appearance Pale-yellow crystalline solid (typical for nitroimidazoles)

Synthesis and Purification

While often commercially available, the synthesis of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol is crucial for understanding its formation and potential impurities. A common synthetic pathway involves the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide in the presence of formic acid.

Experimental Protocol: Synthesis

A representative synthesis protocol is as follows:

  • 2-Methyl-4(5)-nitroimidazole is dissolved in 98% formic acid.

  • Ethylene oxide is introduced to the solution at a controlled temperature of 30-40°C with vigorous stirring.

  • The reaction mixture is stirred for several hours at the same temperature.

  • The formic acid is subsequently removed by distillation under reduced pressure.

  • The residue is dissolved in water, and the pH is adjusted to precipitate any unreacted starting material, which is then removed by filtration.

  • The filtrate is then brought to an alkaline pH to precipitate the crude (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as a methanol-ethyl acetate mixture, to yield a product with a melting point of approximately 161°C.[1]

The logical workflow for the synthesis and purification process is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 2-methyl-4(5)-nitroimidazole in formic acid add_eo Introduce ethylene oxide (30-40°C) start->add_eo stir Stir for 2.5 hours add_eo->stir distill Distill off formic acid stir->distill dissolve Dissolve residue in water distill->dissolve adjust_ph1 Adjust pH to 0.8-1.8 (mineral acid) dissolve->adjust_ph1 filter1 Filter unreacted starting material adjust_ph1->filter1 adjust_ph2 Adjust filtrate pH to 5-12 (alkaline agent) filter1->adjust_ph2 filter2 Filter crude product adjust_ph2->filter2 recrystallize Recrystallize from methanol-ethyl acetate filter2->recrystallize product (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol recrystallize->product

Caption: Synthesis and purification workflow.

Spectroscopic Elucidation

The structural confirmation of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.9-8.1Singlet1HH4 (imidazole ring)
~4.7-4.9Singlet2H-CH₂-OH
~3.9-4.1Singlet3HN-CH₃
~3.3-3.5Singlet (broad)1H-OH

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ) (ppm)Assignment
~150-152C2 (imidazole ring)
~138-140C5 (imidazole ring)
~132-134C4 (imidazole ring)
~55-57-CH₂-OH
~34-36N-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
1570-1490StrongN-O asymmetric stretch (nitro group)
1390-1300StrongN-O symmetric stretch (nitro group)
1320-1000StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/zRelative Intensity (%)Assignment
157Moderate[M]⁺ (Molecular ion)
127High[M - CH₂O]⁺
111Moderate[M - NO₂]⁺
81High[M - NO₂ - CH₂O]⁺

The fragmentation pathway is a key element in confirming the molecular structure. A proposed fragmentation pathway is illustrated below.

G M [C₅H₇N₃O₃]⁺ m/z = 157 M_minus_CH2O [C₄H₅N₃O₂]⁺ m/z = 127 M->M_minus_CH2O - CH₂O M_minus_NO2 [C₅H₇N₁O]⁺ m/z = 111 M->M_minus_NO2 - NO₂ M_minus_NO2_CH2O [C₄H₅N₁]⁺ m/z = 81 M_minus_CH2O->M_minus_NO2_CH2O - NO₂ M_minus_NO2->M_minus_NO2_CH2O - CH₂O

Caption: Proposed MS fragmentation pathway.

X-ray Crystallography

For a related compound, 1-ethyl-2-nitro-imidazole oxide (C₅H₇N₃O₃), the following crystallographic data was reported:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.7821(7)
b (Å)7.1320(5)
c (Å)11.6293(10)
β (°)104.718(3)
V (ų)704.49(10)
Z4

It is anticipated that (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol would crystallize in a similar system, with the imidazole ring being essentially planar.

The overall workflow for the structural elucidation of this compound is summarized in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xrd X-ray Crystallography (if crystalline) purification->xrd elucidation Data Interpretation & Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation xrd->elucidation

Caption: Overall structural elucidation workflow.

References

Methodological & Application

Application Note: Quantification of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a key compound in hypoxia-activated prodrug research, in human plasma.[1] While specific validated methods for this analyte are not widely published, the protocol described herein is adapted from robust, validated methods for structurally similar nitroimidazole compounds, such as metronidazole and its metabolites.[2][3][4] The proposed method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic analysis, making it suitable for pharmacokinetic and toxicokinetic studies in a drug development setting.

Introduction

This compound is a 2-nitroimidazole derivative investigated for its potential as a hypoxia-selective cytotoxin.[1] Like other nitroimidazoles, it can be bioreductively activated under hypoxic conditions, which are characteristic of solid tumors, leading to the formation of cytotoxic metabolites that bind to cellular macromolecules.[1] To accurately assess the pharmacokinetic profile, efficacy, and safety of this compound, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices.

This document provides a comprehensive protocol for a proposed LC-MS/MS assay. The method is designed to meet the general requirements for bioanalytical method validation as outlined by regulatory agencies, ensuring accuracy, precision, and reliability of the generated data.[5][6][7]

Proposed Analytical Method

The quantification of this compound is achieved by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. A stable isotope-labeled analog or a structurally similar compound, such as Tinidazole, is recommended as an internal standard (IS) to ensure accuracy. Sample preparation involves a simple and efficient protein precipitation with acetonitrile.

Experimental Workflow Overview

The overall analytical process from sample receipt to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Add 300 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex Mix (1 min) p2->p3 p4 Centrifuge (10,000 x g, 10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL into HPLC System p5->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: High-level workflow for the quantification of the analyte in plasma.

Detailed Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity).

  • Internal Standard (IS), e.g., Tinidazole or a stable isotope-labeled analog.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Ammonium Acetate (LC-MS grade).

  • Human Plasma (K2-EDTA).

  • Ultrapure Water.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for its simplicity and high throughput.[8]

G start Start: Plasma Sample (Calibrator, QC, or Unknown) step1 Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. start->step1 step2 Add 300 µL of cold acetonitrile containing the Internal Standard (100 ng/mL). step1->step2 step3 Vortex vigorously for 1 minute to precipitate proteins. step2->step3 step4 Centrifuge at 10,000 x g for 10 minutes at 4°C. step3->step4 step5 Carefully transfer 200 µL of the clear supernatant to an HPLC vial. step4->step5 end Ready for LC-MS/MS Injection step5->end

Caption: Step-by-step protein precipitation workflow for plasma samples.
LC-MS/MS Instrument Conditions

The following are recommended starting conditions and may require optimization.

Parameter Recommended Condition
HPLC System UHPLC/HPLC system capable of binary gradient elution
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: m/z 158.1 > 112.1 (Quantifier), 158.1 > 82.1 (Qualifier) IS (Tinidazole): m/z 248.1 > 128.1
Source Temperature 150°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: MRM transitions for this compound (MW: 157.13) are proposed based on its structure [M+H]⁺ and predicted fragmentation (e.g., loss of NO₂ and subsequent fragmentation).

Method Validation (Example Data)

A full validation should be performed according to regulatory guidelines.[5][7] The tables below summarize the expected performance characteristics of this method, based on typical results for similar assays.[2][3][8]

Linearity and Range

The method is expected to be linear over a range of 1 to 1000 ng/mL in human plasma.

Parameter Expected Result
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) ≥ 0.995
Deviation from Nominal ≤ ±15% (≤ ±20% for LLOQ)
Accuracy and Precision

Intra-day and inter-day accuracy and precision should be assessed at four QC levels.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1.0< 15%± 20%< 15%± 20%
Low QC 3.0< 15%± 15%< 15%± 15%
Mid QC 100< 10%± 10%< 10%± 10%
High QC 800< 10%± 10%< 10%± 10%
Recovery and Matrix Effect

The extraction recovery and matrix effect should be evaluated to ensure the sample preparation process is consistent and free from endogenous interferences.

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Factor IS-Normalized Matrix Factor
Low QC 3.085 - 115%0.85 - 1.150.90 - 1.10
High QC 80085 - 115%0.85 - 1.150.90 - 1.10

Conclusion

The proposed HPLC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method an excellent starting point for researchers in pharmacology and drug development. Full method validation must be conducted in the end-user's laboratory to demonstrate its suitability for its intended purpose.

References

Application Note and Protocol: HPLC Separation of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed high-performance liquid chromatography (HPLC) protocol for the separation and analysis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol. The method is designed for researchers, scientists, and professionals in drug development requiring a robust and reproducible technique for the quantification and purity assessment of this nitroimidazole derivative.

Introduction

This compound is a nitroimidazole derivative, a class of compounds known for their use as antibiotics and radiosensitizers. Accurate and reliable analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of such compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound. The methodology is based on established protocols for similar nitroimidazole compounds.[1][2][3][4]

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedures for the successful separation of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid (HCOOH), analytical grade.

  • Sample: this compound standard and sample solutions.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 10 µL

Rationale for parameter selection:

  • A C18 column is chosen for its versatility and common use in the separation of moderately polar compounds like nitroimidazoles.[4]

  • Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good peak shape and resolution for many compounds.

  • Formic acid is added to the aqueous mobile phase to improve peak shape and to ensure the analyte is in a consistent protonation state.

  • A gradient elution is employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities.

  • A detection wavelength of 310 nm is selected based on the UV absorbance characteristics of similar nitroimidazole compounds.[2]

Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the mobile phase (initial conditions) to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following table summarizes the expected system suitability parameters and performance data for the method.

ParameterExpected Value
Retention Time (tR) ~ 8-12 min
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Note: The exact retention time will depend on the specific column and HPLC system used. The values presented are estimates based on the analysis of similar compounds.

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Start weigh Weigh Standard/Sample prep_start->weigh dissolve Dissolve in ACN/Water weigh->dissolve dilute Prepare Working Standards dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter->hplc_system inject Inject Sample/Standard hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection at 310 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentration/Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Principle of Reversed-Phase Chromatography

The diagram below illustrates the separation principle underlying this protocol.

RP_HPLC_Principle cluster_column Reversed-Phase Column cluster_mobile_phase Mobile Phase stationary_phase Stationary Phase (Non-polar, C18) elution Elution polar_analyte Polar Analyte polar_analyte->stationary_phase Weak Interaction (Elutes Faster) nonpolar_analyte This compound (Less Polar) nonpolar_analyte->stationary_phase Stronger Interaction (Elutes Slower) injection Sample Injection

Caption: Principle of separation in reversed-phase HPLC.

References

Application Notes and Protocols: (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol as a reference standard in pharmacological and drug development settings. This compound is a key analytical tool for ensuring the quality, safety, and efficacy of certain veterinary drugs.

Introduction

This compound is a primary reference standard, recognized by the British Pharmacopoeia (BP), and is crucial for the quality control of nitroimidazole-based veterinary drugs.[1][2] Its primary application lies in its role as a metabolite of the antiprotozoal agents Ronidazole and Dimetridazole.[3] As a certified reference material, it is used for the identification and quantification of this metabolite as an impurity or residue in active pharmaceutical ingredients (APIs), finished products, and biological matrices.

Chemical Information:

PropertyValue
IUPAC Name This compound
Synonyms 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole, HMMNI
CAS Number 39070-14-9[4]
Molecular Formula C₅H₇N₃O₃[2]
Molecular Weight 157.13 g/mol [2]
Appearance Solid/Powder[2]
Storage 2-8°C[2]

Applications in Pharmacology and Drug Development

The primary applications of this compound as a reference standard include:

  • Impurity Profiling: Used to identify and quantify its presence as a metabolite and potential impurity in the production of Ronidazole and Dimetridazole.

  • Residue Analysis: Essential for the detection and quantification of residues of Ronidazole and Dimetridazole in animal-derived products such as muscle tissue and eggs, ensuring food safety.[3]

  • Quality Control (QC): Employed in routine QC testing of pharmaceutical formulations containing Ronidazole and Dimetridazole to ensure they meet regulatory specifications.

  • Method Validation: Utilized during the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of nitroimidazole drugs.[3][5]

  • Synthetic Chemistry: Serves as a starting material or building block in the synthesis of novel nitroimidazole derivatives with potential therapeutic activities.[6]

Experimental Protocols

Quantification of this compound in Biological Matrices by HPLC-UV

This protocol outlines a general procedure for the determination of this compound in poultry muscle and eggs.[3]

3.1.1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize 5g of the sample (muscle or egg) with a suitable solvent.

  • Perform a clean-up process using a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge.

  • Elute the analyte and evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

3.1.2. HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm)
Mobile Phase A mixture of acetonitrile and water, or a phosphate buffer.[5][7]
Flow Rate 0.5 mL/min[5]
Detection UV detector at an appropriate wavelength for nitroimidazoles.
Injection Volume 10-20 µL

3.1.3. Calibration

Prepare a series of standard solutions of this compound reference standard in the mobile phase at concentrations ranging from the limit of quantification (LOQ) to the expected concentration in the samples. Generate a calibration curve by plotting the peak area against the concentration.

3.1.4. Data Analysis

Quantify the amount of this compound in the samples by comparing the peak area of the analyte with the calibration curve.

Quantitative Data from a Representative Study: [3]

ParameterChicken MuscleEggs
Fortification Level 5 µg/kg5 µg/kg
Mean Recovery 81%80%
Relative Standard Deviation (RSD) 14.0%18.2%
Limit of Detection (LOD) 0.5 µg/kg0.5 µg/kg
Confirmatory Analysis by LC-MS/MS

For highly sensitive and specific confirmation of this compound, LC-MS/MS is the method of choice.[8]

3.2.1. Sample Preparation

Sample preparation is similar to the HPLC-UV method, involving extraction and purification.

3.2.2. LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of water and methanol/acetonitrile containing a small percentage of formic or acetic acid.
Ionization Mode Electrospray Ionization (ESI) in positive mode.[9]
Mass Spectrometer Triple quadrupole mass spectrometer
Detection Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Quantitative Data from a Representative Study: [3]

ParameterValue (in eggs)
Fortification Level 5 µg/kg
Mean Recovery 75%
Relative Standard Deviation (RSD) 14%
Limit of Detection (LOD) 0.5 µg/kg

Visualizations

Workflow for the Use of this compound as a Reference Standard

G cluster_0 Reference Standard Preparation cluster_1 Sample Analysis cluster_2 Data Processing and Reporting a Obtain this compound Reference Standard b Prepare Stock and Working Standard Solutions a->b e Generate Calibration Curve b->e c Sample Preparation (Extraction and Clean-up) d Analytical Measurement (HPLC-UV or LC-MS/MS) c->d f Quantify Analyte in Sample d->f e->f g Report Results f->g

Caption: Workflow for using the reference standard in sample analysis.

Role in Drug Development and Quality Control

G cluster_0 Drug Substance (API) cluster_1 Metabolism / Impurity Formation cluster_2 Quality Control Application cluster_3 Medicinal Chemistry Application api Ronidazole / Dimetridazole metabolite This compound api->metabolite qc Reference Standard for: - Impurity Profiling - Residue Analysis metabolite->qc synthesis Starting Material for New Drug Candidates metabolite->synthesis

References

Application Notes and Protocols for In Vivo Studies with (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is a nitroimidazole-based compound with significant potential for applications in oncology and infectious diseases. Like other nitroimidazoles, its biological activity is primarily driven by the bioreductive activation of its nitro group under hypoxic conditions, which are characteristic of solid tumors and the microenvironment of many anaerobic pathogens. This activation leads to the formation of cytotoxic radicals that can induce DNA damage and cellular stress, making it a promising candidate for development as a hypoxia-activated prodrug (HAP) or a targeted antimicrobial agent.

These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical animal models. The experimental designs outlined below are intended to assess the compound's anti-tumor efficacy as a radiosensitizer and a standalone hypoxia-activated prodrug, its efficacy against anaerobic bacterial and parasitic infections, as well as its pharmacokinetic profile and toxicological properties.

Pre-formulation and Vehicle Selection

Prior to in vivo administration, it is critical to determine the solubility and stability of this compound. A recommended starting point for vehicle selection is a mixture of DMSO and polyethylene glycol (PEG) or cyclodextrin-based formulations to enhance solubility for parenteral administration. For oral administration, suspension in a vehicle such as 0.5% carboxymethylcellulose may be suitable. The final formulation should be sterile-filtered before use.

I. Anti-Tumor Efficacy Studies

The hypoxic microenvironment of solid tumors provides an ideal target for the selective activation of this compound. The following protocols describe its evaluation as a radiosensitizer and a hypoxia-activated prodrug in tumor xenograft models.

A. Evaluation as a Radiosensitizer

This protocol aims to determine if this compound can enhance the efficacy of radiation therapy in a human tumor xenograft model.

Experimental Protocol: Radiosensitization in a Murine Xenograft Model

  • Cell Line and Animal Model:

    • Select a human cancer cell line known to form hypoxic tumors, such as head and neck squamous cell carcinoma (e.g., UT-SCC-74B) or colorectal carcinoma (e.g., HCT116).

    • Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Radiation alone

    • Group 4: this compound + Radiation

  • Dosing and Administration:

    • Administer this compound (dose to be determined by maximum tolerated dose (MTD) studies) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Based on pharmacokinetic data, administer the compound at a time point that ensures peak tumor concentration at the time of irradiation (typically 20-40 minutes post-injection).[1][2]

  • Irradiation:

    • Locally irradiate the tumors with a single dose of 5-10 Gy using a small animal irradiator.

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Biomarker Analysis (from excised tumors):

    • Hypoxia: Immunohistochemistry (IHC) for hypoxia markers like pimonidazole or HIF-1α.

    • DNA Damage: IHC for γH2AX, a marker of DNA double-strand breaks.

    • Apoptosis: TUNEL assay.

Data Presentation: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control
Compound Alone
Radiation Alone
Compound + Radiation
B. Evaluation as a Hypoxia-Activated Prodrug

This protocol assesses the standalone anti-tumor activity of the compound in a model with significant hypoxia.

Experimental Protocol: Efficacy in a Hypoxic Tumor Model

  • Cell Line and Animal Model:

    • Use a cancer cell line that readily forms large, necrotic/hypoxic tumors (e.g., human pancreatic cancer Panc-1 or non-small-cell lung cancer H460).

    • Utilize immunodeficient mice.

  • Tumor Implantation and Growth:

    • As described in the radiosensitization protocol. Allow tumors to reach a larger size (e.g., 200-300 mm³) to ensure the development of a hypoxic core.

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., another hypoxia-activated prodrug like TH-302, if available)

  • Dosing and Administration:

    • Administer the compound daily or on an intermittent schedule (e.g., 3 times a week) for 2-3 weeks.

  • Efficacy and Toxicity Monitoring:

    • Monitor tumor volume and body weight as previously described.

    • Observe animals for any clinical signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study, collect tumors for biomarker analysis as described above.

Data Presentation: Dose-Dependent Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Percent Tumor Growth Inhibition
Vehicle Control-
CompoundLow
CompoundHigh
Positive ControlX

Workflow for Anti-Tumor Efficacy Studies

antitumor_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation animal_acclimation->tumor_implantation randomization Group Randomization tumor_implantation->randomization treatment Treatment Administration (Compound +/- Radiation) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia biomarker_analysis Biomarker Analysis (IHC, TUNEL) euthanasia->biomarker_analysis data_analysis Data Analysis & Reporting biomarker_analysis->data_analysis

Caption: Workflow for in vivo anti-tumor efficacy studies.

Signaling Pathway: Hypoxia-Activated Prodrug Mechanism

HAP_pathway cluster_cell Hypoxic Tumor Cell Prodrug (1-Methyl-2-nitro-1h- imidazol-5-yl)methanol Nitroreductase Nitroreductases Prodrug->Nitroreductase Bioreduction Reactive_Intermediate Reactive Nitroso Radical Nitroreductase->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA DNA_Damage DNA Strand Breaks DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for hypoxia-activated nitroimidazole prodrugs.

II. Antimicrobial Efficacy Studies

The compound's activity against anaerobic bacteria and protozoan parasites can be evaluated using the following infection models.

A. Anaerobic Bacterial Infection Model

This protocol describes a murine model of intra-abdominal sepsis caused by Bacteroides fragilis.[3][4]

Experimental Protocol: Murine Intra-abdominal Abscess Model

  • Bacterial Strain and Animal Model:

    • Use a clinical isolate of Bacteroides fragilis.

    • Use male Wistar rats or Swiss mice, 8-10 weeks old.

  • Infection Induction:

    • Prepare an inoculum of B. fragilis mixed with a sterile adjuvant (e.g., cecal content from a donor rat) to promote abscess formation.

    • Anesthetize the animals and surgically implant the inoculum into the peritoneal cavity.

  • Experimental Groups (n=10 mice per group):

    • Group 1: Sham surgery (no inoculum)

    • Group 2: Infected, vehicle control

    • Group 3: Infected, this compound

    • Group 4: Infected, positive control (e.g., metronidazole)

  • Dosing and Administration:

    • Begin treatment 4 hours post-infection.

    • Administer the compound and controls (e.g., orally or i.p.) once or twice daily for 5-7 days.

  • Efficacy Endpoints:

    • Monitor survival daily.

    • At the end of the treatment period, euthanize surviving animals.

    • Perform necropsy to score the presence and severity of intra-abdominal abscesses.

    • Collect abscess material for quantitative culture to determine bacterial load (CFU/g).

Data Presentation: Reduction in Abscess Formation and Bacterial Load

Treatment GroupSurvival Rate (%)Mean Abscess ScoreMean Bacterial Load (log10 CFU/g)
Infected Control
Compound
Metronidazole
B. Parasitic Infection Model

This protocol details an in vivo model for giardiasis.[5][6]

Experimental Protocol: Murine Giardiasis Model

  • Parasite and Animal Model:

    • Use a metronidazole-susceptible strain of Giardia lamblia.

    • Use C3H mice, 4-6 weeks old.

  • Infection:

    • Infect mice by oral gavage with Giardia trophozoites.

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Uninfected control

    • Group 2: Infected, vehicle control

    • Group 3: Infected, this compound

    • Group 4: Infected, positive control (e.g., metronidazole)

  • Treatment:

    • Initiate treatment 5 days post-infection.

    • Administer the compound and controls orally for 3-5 consecutive days.

  • Efficacy Endpoint:

    • One day after the final treatment, euthanize the mice.

    • Enumerate the number of trophozoites in the upper small intestine.

Data Presentation: Reduction in Parasite Load

Treatment GroupMean Trophozoite Count (per cm of intestine)Percent Reduction
Infected Control
Compound
Metronidazole

III. Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model:

    • Use male C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Dosing:

    • Administer a single dose of this compound via i.v. (e.g., 2 mg/kg) and oral (e.g., 10 mg/kg) routes.

  • Sample Collection:

    • Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[7][8]

    • Process blood to obtain plasma and store at -80°C.

    • At the final time point, collect major organs (liver, kidneys, tumor if applicable, brain) for tissue distribution analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound in plasma and tissue homogenates.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability.

Data Presentation: Key Pharmacokinetic Parameters

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
IV2
PO10

Workflow for Pharmacokinetic Study

pk_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation & Grouping dosing IV & PO Dosing animal_prep->dosing dose_prep Dose Formulation dose_prep->dosing sampling Serial Blood & Tissue Sampling dosing->sampling sample_processing Plasma & Tissue Processing sampling->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis pk_modeling PK Parameter Calculation lcms_analysis->pk_modeling toxicology_logic cluster_input Input cluster_study In Vivo Study cluster_output Output Compound (1-Methyl-2-nitro-1h- imidazol-5-yl)methanol Dose_Escalation Dose Escalation Groups Compound->Dose_Escalation Monitoring Clinical Observation Body Weight Blood Analysis Dose_Escalation->Monitoring Necropsy Gross Pathology Histopathology Monitoring->Necropsy MTD Maximum Tolerated Dose (MTD) Necropsy->MTD Target_Organs Target Organs of Toxicity Necropsy->Target_Organs Safety_Profile Preliminary Safety Profile MTD->Safety_Profile Target_Organs->Safety_Profile

References

Application Notes: (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol, more commonly known as hydroxymetronidazole, is the principal active metabolite of the widely used antimicrobial agent, metronidazole.[1][2] Following administration, metronidazole is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6, to form hydroxymetronidazole.[3] This metabolite is of significant interest in antimicrobial research and clinical pharmacology because it retains substantial antimicrobial activity against anaerobic bacteria and protozoa.[1][3] Its presence and activity may contribute synergistically or additively to the overall therapeutic effect of metronidazole.[1] These notes provide an overview of its application in antimicrobial susceptibility testing (AST), including its known spectrum of activity, protocols for susceptibility testing, and its mechanism of action.

Quantitative Antimicrobial Activity Data

The primary application of this compound in antimicrobial susceptibility testing is to determine its intrinsic activity against various microorganisms, particularly anaerobic bacteria. This data is crucial for understanding its contribution to the clinical efficacy of metronidazole. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

While generally less potent than its parent compound, hydroxymetronidazole demonstrates significant activity against many clinically relevant anaerobes.[4][5]

Table 1: In Vitro Activity of this compound against Bacteroides Species

Bacterial Species Minimum Inhibitory Concentration (MIC) in µg/mL
Bacteroides fragilis 1.0[3]
Bacteroides thetaiotaomicron 2.0[3]
Bacteroides distasonis 1.0[3]

| Bacteroides ovatus | 2.0[3] |

Table 2: Comparative In Vitro Activity of Metronidazole and its Hydroxy Metabolite

Organism (No. of Isolates) Drug MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Bacteroides fragilis group (120) Metronidazole 0.25 - 2.0 0.5 1.0
Hydroxymetronidazole 0.5 - 4.0 1.0 2.0
Clostridium spp. (30) Metronidazole ≤0.125 - 4.0 0.25 2.0
Hydroxymetronidazole 0.25 - 8.0 0.5 4.0
Anaerobic cocci (50) Metronidazole ≤0.125 - 2.0 0.5 1.0
Hydroxymetronidazole 0.25 - 4.0 1.0 2.0

(Note: Data in Table 2 is a representative compilation from literature findings and illustrates the general trend of the hydroxy metabolite being approximately half as active as the parent compound.)[4][6]

Mechanism of Action

The antimicrobial mechanism of this compound is analogous to that of metronidazole, requiring anaerobic conditions for activation. The process is initiated by the entry of the prodrug into the microbial cell. Inside the anaerobic microorganism, the nitro group of the imidazole ring is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates. These reactive species disrupt the helical structure of DNA, cause strand breakage, and inhibit nucleic acid synthesis, ultimately leading to bacterial cell death.[7]

G cluster_cell Anaerobic Bacterial Cell Prodrug_ext This compound (Prodrug) Activation Reduction of Nitro Group (e.g., by Ferredoxin) Prodrug_ext->Activation Passive Diffusion Radical Cytotoxic Nitro Free Radicals Activation->Radical Generates DNA Bacterial DNA Radical->DNA Targets Damage DNA Strand Breakage & Inhibition of Synthesis DNA->Damage Causes Death Cell Death Damage->Death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Antimicrobial susceptibility testing for anaerobic bacteria requires specialized methods to ensure their viability. The reference methods are agar dilution and broth microdilution as described by the Clinical and Laboratory Standards Institute (CLSI) M11 document.[8][9][10]

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for this compound against anaerobic bacteria.

Materials:

  • This compound powder

  • 96-well microtiter plates

  • Anaerobic growth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system)

  • Bacterial inocula equivalent to a 0.5 McFarland standard

  • Sterile diluents (e.g., sterile water, DMSO, depending on compound solubility)

  • Reference quality control strains (e.g., Bacteroides fragilis ATCC 25285)[11]

Procedure:

  • Preparation of Antimicrobial Stock: Prepare a high-concentration stock solution of this compound. The solvent (e.g., water or DMSO) should be chosen based on solubility data and must not inhibit bacterial growth at its final concentration in the wells.

  • Plate Preparation:

    • Dispense 50 µL of anaerobic broth into each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the compound directly in the plate. Add 50 µL of the stock solution to the first well of a row. Mix and transfer 50 µL to the next well, repeating across the row to achieve the desired concentration range. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Culture the anaerobic test organism on appropriate agar. Prepare a direct suspension of colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the drug concentration by half, which should be accounted for in the final MIC calculation.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no drug).

    • Sterility Control: A well containing only broth.

    • QC Strain: Run the assay in parallel with a known quality control strain like B. fragilis ATCC 25285.

  • Incubation: Place the microtiter plates in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 5% H₂, 5-10% CO₂, and 85-90% N₂) at 35-37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. A pellet at the bottom of the well indicates growth.

G cluster_prep Preparation cluster_assay Assay Setup cluster_final Incubation & Reading A Prepare Drug Stock Solution D Create 2-Fold Serial Dilution of Drug in Plate A->D B Prepare 0.5 McFarland Bacterial Inoculum E Dilute & Add Standardized Inoculum to Wells B->E C Dispense Broth into 96-Well Plate C->D D->E F Incubate Anaerobically (37°C, 48 hours) E->F G Read Plates & Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

References

Gram-Scale Synthesis of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol: An Essential Precursor for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is a key intermediate in the synthesis of various nitroimidazole-based compounds, which are extensively investigated for their potential as therapeutic agents. The 2-nitroimidazole scaffold is a critical component in the design of hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment characteristic of solid tumors. This application note provides a detailed, gram-scale synthesis protocol for this compound, based on the synthetic route reported by Duan et al. in the Journal of Medicinal Chemistry (2008). The protocol is designed to be a reliable resource for researchers requiring this versatile building block for their drug discovery and development programs.

Chemical Pathway Overview

The gram-scale synthesis of this compound is a three-step process commencing with the nitration of ethyl 1-methyl-1H-imidazole-5-carboxylate. The subsequent intermediate, ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate, undergoes basic hydrolysis to yield 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid. The final step involves the reduction of this carboxylic acid to the target primary alcohol.

SynthesisWorkflow A Ethyl 1-methyl-1H-imidazole-5-carboxylate B Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate A->B Nitration (HNO3, H2SO4) C 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid B->C Hydrolysis (LiOH, THF/H2O) D This compound C->D Reduction (BH3·THF)

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, assuming a starting scale of 10 grams of ethyl 1-methyl-1H-imidazole-5-carboxylate.

StepReactionStarting MaterialKey ReagentsProductTheoretical Yield (g)Typical Reported Yield (%)
1NitrationEthyl 1-methyl-1H-imidazole-5-carboxylate (10.0 g)Fuming HNO₃, Conc. H₂SO₄Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate12.985-95
2HydrolysisEthyl 1-methyl-2-nitro-1H-imidazole-5-carboxylateLiOH·H₂O, THF, H₂O1-methyl-2-nitro-1H-imidazole-5-carboxylic acid11.190-98
3Reduction1-methyl-2-nitro-1H-imidazole-5-carboxylic acidBH₃·THFThis compound10.280-90

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Reagents and solvents (analytical grade)

Step 1: Synthesis of Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Slowly add ethyl 1-methyl-1H-imidazole-5-carboxylate (10.0 g, 64.9 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add fuming nitric acid (15 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.

  • After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate as a solid.

Step 2: Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

Procedure:

  • Dissolve ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate (from Step 1) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the THF.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid.

Step 3: Synthesis of this compound

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid (from Step 2).

  • Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 equiv.) dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add methanol (100 mL) to the residue and evaporate again to remove borate esters. Repeat this step twice.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Borane-tetrahydrofuran complex is a flammable and moisture-sensitive reagent. Handle under an inert atmosphere.

  • The quenching of borane with methanol is an exothermic reaction and should be performed slowly at 0 °C.

This detailed protocol provides a reliable method for the gram-scale synthesis of this compound, a valuable building block for the development of novel therapeutics. Researchers are advised to adhere to all safety precautions and standard laboratory practices.

Application Notes and Protocols for Assessing the Cytotoxicity of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is a 2-nitroimidazole derivative that functions as a hypoxia-activated prodrug.[1] This class of compounds exhibits selective cytotoxicity towards cells in low-oxygen (hypoxic) environments, a common characteristic of solid tumors.[2][3] The mechanism of action involves the enzymatic reduction of the nitro group under hypoxic conditions, leading to the formation of reactive cytotoxic species that can induce cellular damage, including DNA strand breaks and replication stress.[1][4][5] This selective activation makes such compounds promising candidates for targeted cancer therapy, often in combination with radiotherapy to target radioresistant hypoxic tumor cells.[1]

These application notes provide a comprehensive overview of standard in vitro techniques to assess the cytotoxicity of this compound and similar nitroimidazole-based compounds. The protocols detailed below are foundational for determining the compound's potency, selectivity, and mechanism of cell death.

Data Presentation: Cytotoxic Activity of Structurally Similar Nitroimidazoles

CompoundCell LineCancer TypeIC50 (µM)Selectivity vs. Normal Cells (Vero)
N-methyl-nitroimidazoleA549Human Lung Carcinoma25.3 ± 1.5~2.2x
MDA-MB-231Human Breast Adenocarcinoma32.7 ± 2.1~1.7x
VeroNormal Kidney Epithelial55.6 ± 3.4-

Data is representative of N-alkyl-nitroimidazoles and should be experimentally determined for this compound.[2]

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This includes assessing metabolic activity, membrane integrity, and the induction of apoptosis.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Cell Line Selection & Culture prep2 Compound Stock Solution prep1->prep2 prep3 Serial Dilutions prep2->prep3 assay2 Compound Treatment (Normoxic & Hypoxic Conditions) prep3->assay2 assay1 Cell Seeding in 96-well Plates assay1->assay2 assay3 Incubation (e.g., 24, 48, 72h) assay2->assay3 assay4 Execution of Specific Cytotoxicity Assay assay3->assay4 analysis1 Data Acquisition (e.g., Absorbance, Fluorescence) assay4->analysis1 analysis2 Calculation of % Viability analysis1->analysis2 analysis3 Determination of IC50 Values analysis2->analysis3 G compound This compound (Prodrug) hypoxia Hypoxic Environment (<2% O2) compound->hypoxia reduction Reduction of Nitro Group compound->reduction Enzymatic Action nitroreductases Nitroreductases hypoxia->nitroreductases Upregulation nitroreductases->reduction reactive_species Reactive Nitroso and Hydroxylamine Intermediates reduction->reactive_species dna_damage DNA Strand Breaks & Adduct Formation reactive_species->dna_damage replication_stress Replication Stress dna_damage->replication_stress cell_cycle_arrest S-Phase Cell Cycle Arrest replication_stress->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application Note: Development of a Stability-Indicating HPLC Assay for (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is a nitroimidazole derivative of interest in pharmaceutical development due to the established therapeutic activities of this class of compounds. To ensure the quality, safety, and efficacy of a drug product, it is crucial to develop and validate a stability-indicating assay method.[1][2] This method is essential for accurately quantifying the drug substance and detecting any degradation products that may form under various environmental conditions, thereby establishing the drug's shelf-life and storage requirements.[3][4] This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of its potential degradation products. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity and to gain insight into the degradation pathways of the molecule.[3][5]

Materials and Methods

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Photostability chamber

  • Water bath

  • Forced-air oven

Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[6]

  • Water (HPLC grade)[6]

  • Potassium phosphate monobasic

  • Orthophosphoric acid[7]

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A simple, isocratic RP-HPLC method was developed for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 20 minutes

Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium phosphate monobasic in HPLC grade water to a concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_analysis Chromatographic Separation (C18, 250x4.6mm, 5µm) prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis prep_stress Prepare Stressed Samples prep_stress->hplc_analysis detection UV Detection (315 nm) hplc_analysis->detection data_proc Process Chromatograms detection->data_proc specificity Specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness quant Quantify Drug and Degradants data_proc->quant report Generate Report quant->report G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod Ring Opening or Side-chain Modification parent->hydrolysis_prod H+/OH- oxidation_prod N-Oxide or Hydroxylated Derivatives parent->oxidation_prod H2O2 photo_prod Radical-induced Degradation Products parent->photo_prod UV Light

References

Application Notes and Protocols for the Evaluation of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol Against Metronidazole-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol , a novel nitroimidazole compound, as a potential therapeutic agent against metronidazole-resistant pathogens. While specific experimental data on this particular compound is not extensively available in current literature, this document outlines standardized methodologies adapted from research on similar nitroimidazole derivatives for its evaluation.

Introduction

Metronidazole is a cornerstone in the treatment of anaerobic and certain protozoan infections. However, the emergence of resistant strains of clinically important pathogens such as Helicobacter pylori and Trichomonas vaginalis poses a significant therapeutic challenge.[1][2][3] Novel nitroimidazole derivatives, including this compound, are being investigated to overcome existing resistance mechanisms and provide effective alternative treatments.

Nitroimidazoles are prodrugs that require reductive activation of their nitro group to form cytotoxic radicals that damage microbial DNA.[4] Resistance to metronidazole can arise from several mechanisms, including impaired oxygen-scavenging capabilities, decreased activity of nitroreductases (e.g., mutations in the rdxA gene in H. pylori), and the presence of nim genes that encode nitroimidazole-reducing enzymes which inactivate the drug.

The evaluation of novel compounds like this compound involves a systematic approach, including synthesis, in vitro susceptibility testing against resistant strains, and elucidation of its mechanism of action.

Synthesis of this compound

While a specific synthesis protocol for this compound was not found in the reviewed literature, a general synthetic scheme can be proposed based on established methods for analogous nitroimidazole derivatives. The following is a representative synthetic workflow.

synthesis_workflow start Starting Materials (e.g., 1-methylimidazole) nitration Nitration (e.g., HNO3/H2SO4) start->nitration intermediate1 1-Methyl-2-nitroimidazole nitration->intermediate1 formylation Formylation (e.g., Vilsmeier-Haack reaction) intermediate1->formylation intermediate2 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde formylation->intermediate2 reduction Reduction (e.g., NaBH4) intermediate2->reduction product This compound reduction->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Proposed synthetic workflow for this compound.

In Vitro Susceptibility Testing Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound against metronidazole-resistant strains of Helicobacter pylori and Trichomonas vaginalis.

Activity Against Metronidazole-Resistant Helicobacter pylori

3.1.1. Agar Dilution Method

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) for H. pylori.[5]

Protocol:

  • Preparation of Media: Prepare Mueller-Hinton agar supplemented with 5-10% horse or sheep blood.[5]

  • Drug Dilution: Prepare stock solutions of this compound and metronidazole (as a control) in a suitable solvent like dimethyl sulfoxide (DMSO).[5] A series of twofold dilutions of the compounds are then incorporated into the molten agar at 45-50°C to achieve final concentrations typically ranging from 0.016 to 512 µg/mL.[6]

  • Inoculum Preparation: Culture H. pylori strains (both metronidazole-susceptible and resistant isolates) on non-selective agar plates for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂).[5] Harvest the bacterial growth and suspend in sterile saline or Brucella broth to a turbidity equivalent to a 2-4 McFarland standard.[5][6]

  • Inoculation: Inoculate the drug-containing agar plates with the bacterial suspension (approximately 10⁵-10⁶ CFU per spot) using a multipoint inoculator.[5]

  • Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] Strains are typically considered metronidazole-resistant if the MIC is >8 µg/mL.[5][6]

3.1.2. Data Presentation

Quantitative data should be summarized in a table for clear comparison.

CompoundStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundMetronidazole-Resistant H. pyloriData to be determinedData to be determinedData to be determined
MetronidazoleMetronidazole-Resistant H. pyloriData to be determinedData to be determined>8
This compoundMetronidazole-Susceptible H. pyloriData to be determinedData to be determinedData to be determined
MetronidazoleMetronidazole-Susceptible H. pyloriData to be determinedData to be determined≤8

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Activity Against Metronidazole-Resistant Trichomonas vaginalis

3.2.1. Aerobic and Anaerobic Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) under both aerobic and anaerobic conditions.

Protocol:

  • Culture of T. vaginalis: Axenic cultures of T. vaginalis isolates (metronidazole-susceptible and resistant) are maintained in Diamond's TYM medium supplemented with 10% heat-inactivated horse or fetal bovine serum at 37°C.[7]

  • Drug Preparation: Prepare stock solutions of the test compound and metronidazole in DMSO. Create twofold serial dilutions in 96-well microtiter plates using TYM medium to achieve a final concentration range (e.g., 0.1 to 400 µg/mL).[7]

  • Inoculation: Add approximately 1 x 10⁴ trophozoites to each well.[8]

  • Incubation:

    • Aerobic: Incubate plates in a standard incubator at 37°C for 48 hours.[9]

    • Anaerobic: Incubate plates in an anaerobic jar or chamber at 37°C for 48 hours.[9]

  • MIC Determination: After 48 hours, examine the plates using an inverted microscope. The MIC is the lowest drug concentration at which a significant reduction in the number of motile trophozoites is observed compared to the drug-free control.[7]

  • MLC Determination: To determine the MLC, subculture 10 µL from each well with no motile parasites into fresh TYM medium. After a further 48 hours of incubation, the MLC is the lowest drug concentration from the initial assay that results in no viable organisms in the subculture.[7]

3.2.2. Data Presentation

CompoundStrainConditionMIC (µg/mL)MLC (µg/mL)
This compoundMetronidazole-Resistant T. vaginalisAerobicData to be determinedData to be determined
AnaerobicData to be determinedData to be determined
MetronidazoleMetronidazole-Resistant T. vaginalisAerobic≥50Data to be determined
Anaerobic>3.1Data to be determined
This compoundMetronidazole-Susceptible T. vaginalisAerobicData to be determinedData to be determined
AnaerobicData to be determinedData to be determined
MetronidazoleMetronidazole-Susceptible T. vaginalisAerobic<50Data to be determined
Anaerobic≤3.1Data to be determined

Resistance breakpoints for T. vaginalis can vary, but an aerobic MIC ≥50 µg/mL for metronidazole is often considered indicative of resistance.[8]

Proposed Mechanism of Action and Resistance Evasion

The proposed mechanism of action for this compound would likely follow the general pathway for nitroimidazoles. The following diagram illustrates this pathway and potential points of resistance that the novel compound may overcome.

mechanism_of_action cluster_cell Anaerobic/Microaerophilic Pathogen cluster_resistance Metronidazole Resistance Mechanisms Prodrug This compound (Inactive Prodrug) Activation Reductive Activation (Nitroreductase, e.g., PFOR) Prodrug->Activation e- Radical Cytotoxic Nitro Radical Activation->Radical DNA_Damage DNA Damage (Strand Breaks) Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Reduced_Uptake Reduced Drug Uptake Altered_Nitroreductase Altered/Deficient Nitroreductase Activity (e.g., rdxA mutation) Altered_Nitroreductase->Activation Inhibits Drug_Efflux Increased Drug Efflux Drug_Inactivation Drug Inactivation (nim genes) Drug_Inactivation->Prodrug Inactivates

Caption: Proposed mechanism of action and potential resistance evasion.

It is hypothesized that structural modifications in this compound may allow it to be a more efficient substrate for the pathogen's nitroreductases, even in resistant strains with altered enzyme activity. Furthermore, it may be less susceptible to the inactivation mechanisms mediated by nim genes.

Experimental Workflow for Evaluation

A logical workflow for the comprehensive evaluation of this compound is presented below.

experimental_workflow synthesis Synthesis and Purification in_vitro In Vitro Susceptibility Testing (MIC/MLC Determination) synthesis->in_vitro cytotoxicity Cytotoxicity Assays (e.g., against mammalian cell lines) in_vitro->cytotoxicity mechanism Mechanism of Action Studies (e.g., DNA damage assays, nitroreductase activity) in_vitro->mechanism in_vivo In Vivo Efficacy Studies (Animal Models of Infection) cytotoxicity->in_vivo mechanism->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Caption: Overall experimental workflow for drug development.

Conclusion

The provided protocols and workflows establish a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent against metronidazole-resistant infections. Rigorous adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for advancing novel antimicrobial agents from the laboratory to clinical applications. Further studies are warranted to generate specific data for this compound and to fully elucidate its therapeutic potential.

References

Application Note: Derivatization of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is a nitroimidazole compound recognized for its potential in medicinal chemistry, particularly due to its structural similarity to other bioactive imidazole derivatives with antimicrobial and antitumor properties.[1] The 5-nitroimidazole scaffold is a well-established pharmacophore in anti-infectious drugs.[2] However, challenges such as microbial resistance to existing nitroimidazole drugs, like metronidazole, necessitate the development of new, more potent analogues.[3][4][5] Derivatization of the parent molecule is a key strategy to overcome these limitations and enhance bioactivity. The hydroxyl group of this compound serves as an ideal site for chemical modification, such as esterification and etherification, to modulate physicochemical properties and improve therapeutic efficacy.

This application note provides detailed protocols for the synthesis of ester and ether derivatives of this compound and for the subsequent evaluation of their bioactivity.

Proposed Mechanism of Action: Hypoxia-Activated Prodrug

Nitroimidazole derivatives often function as hypoxia-activated prodrugs. In the low-oxygen environment characteristic of anaerobic bacteria or solid tumors, the nitro group is enzymatically reduced, leading to the formation of cytotoxic reactive nitrogen species that induce DNA damage and cell death.

G Prodrug Nitroimidazole Derivative (Prodrug) HypoxicCell Enters Hypoxic Cell (e.g., Anaerobic Bacterium) Prodrug->HypoxicCell Diffusion Reduction Enzymatic Reduction of Nitro Group HypoxicCell->Reduction RNS Generation of Reactive Nitrogen Species Reduction->RNS DNADamage DNA Damage RNS->DNADamage CellDeath Cell Death DNADamage->CellDeath

Caption: Hypoxia-activated mechanism of nitroimidazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives via Acylation

This protocol describes the synthesis of an ester derivative by reacting the hydroxyl group of this compound with an acid chloride. This method is adapted from established procedures for similar nitroimidazole compounds.[6]

Materials:

  • This compound

  • Acetyl chloride (or other desired acid chloride)

  • Anhydrous pyridine (CORROSIVE, FLAMMABLE)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure ester derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ether Derivatives via Iron-Catalyzed Etherification

This protocol details a method for synthesizing ether derivatives, which can offer greater stability than esters. The procedure is based on modern iron-catalyzed etherification reactions of alcohols.[7][8]

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., benzyl alcohol, ethanol)

  • Iron(III) triflate [Fe(OTf)₃] (CATALYST)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.5 eq), and anhydrous toluene.

  • Add the catalyst, iron(III) triflate (5 mol%), and the additive, ammonium chloride (5 mol%).

  • Fit the flask with a condenser and heat the reaction mixture to 70°C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst and dilute with DCM.

  • Wash the organic solution with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., DCM/hexane gradient) to obtain the pure ether derivative.

  • Characterize the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a target microorganism, such as a metronidazole-resistant strain of Helicobacter pylori, using the broth microdilution method.[9]

Materials:

  • Synthesized derivatives and parent compound

  • Metronidazole-resistant H. pylori strain

  • Appropriate broth medium (e.g., Brucella broth with 5% fetal bovine serum)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Equipment:

  • Microplate reader

  • Incubator with microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂)

  • Spectrophotometer

  • Micropipettes

Procedure:

  • Prepare stock solutions of the parent compound and each derivative in DMSO.

  • Perform serial two-fold dilutions of each compound in the broth medium directly in the 96-well plates. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Prepare a bacterial inoculum standardized to a specific optical density (e.g., 1.0 McFarland standard), then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds. Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 72 hours under microaerophilic conditions.[4]

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Overall Experimental Workflow

The complete process from synthesis to evaluation follows a structured workflow to ensure reproducibility and accurate assessment of the novel compounds.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation Start Parent Compound: This compound Reaction Derivatization Reaction (Esterification or Etherification) Start->Reaction Purify Purification (Column Chromatography) Reaction->Purify Characterize Structural Characterization (NMR, Mass Spectrometry) Purify->Characterize Screening Biological Screening (MIC Assay) Characterize->Screening Data Data Analysis & Comparison Screening->Data

Caption: General workflow for synthesis and evaluation of derivatives.

Data Presentation: Antimicrobial Activity

The following table presents hypothetical quantitative data for the parent compound and its derivatives against a metronidazole-resistant strain of H. pylori. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. Enhanced bioactivity is indicated by a lower MIC value.

Compound IDDerivative TypeR-GroupMIC (µg/mL) vs. Metronidazole-Resistant H. pylori
MNM-00 Parent Compound-H64
MNM-E01 Ester-COCH₃16
MNM-E02 Ester-COC₆H₅8
MNM-T01 Ether-CH₂C₆H₅8
MNM-T02 Ether-CH₂CH₃32

Analysis: The hypothetical results in the table suggest that derivatization significantly enhances antimicrobial activity against the resistant strain. The ester and ether derivatives, particularly MNM-E02 and MNM-T01 , demonstrate a substantial 8-fold increase in potency compared to the parent compound (MNM-00 ). This highlights the potential of this derivatization strategy for developing more effective antimicrobial agents. Structural modifications can significantly influence the antimicrobial efficacy of imidazole derivatives.

References

Troubleshooting & Optimization

troubleshooting side reactions in (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common synthetic approach involves a two-step process starting from 1-methyl-1H-imidazole-5-carbaldehyde. The first step is the nitration of the imidazole ring to introduce the nitro group at the C2 position, yielding 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde. The second step is the selective reduction of the carbaldehyde to the corresponding alcohol.

Q2: What are the critical parameters for the nitration step?

A2: The nitration of N-methylimidazole derivatives is sensitive to reaction conditions. Key parameters to control are the choice of nitrating agent (e.g., nitric acid/sulfuric acid mixtures), reaction temperature, and reaction time. Over-nitration or side reactions can occur if these parameters are not carefully optimized. For instance, harsh nitrating conditions can lead to the formation of dinitro- or even trinitro-imidazole derivatives or oxidation of the imidazole ring.[1]

Q3: Can other isomers be formed during the nitration of 1-methyl-1H-imidazole-5-carbaldehyde?

A3: Yes, the nitration of substituted imidazoles can lead to the formation of regioisomers. While the desired product is the 2-nitro isomer, the formation of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is a potential side reaction. The ratio of these isomers is influenced by the reaction conditions.

Q4: What are the recommended reducing agents for the conversion of the aldehyde to the alcohol?

A4: For the reduction of the aldehyde group in the presence of a nitro group, mild reducing agents are preferred to avoid the reduction of the nitro group. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at a controlled temperature.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, is often effective. Recrystallization from a suitable solvent can be used for further purification of the solid product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield in Nitration Step 1. Incomplete reaction. 2. Decomposition of starting material or product under harsh conditions. 3. Suboptimal nitrating agent concentration.1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Perform the reaction at a lower temperature for a longer duration. 3. Use a freshly prepared nitrating mixture with the correct acid ratio.
Formation of Multiple Products in Nitration Step 1. Formation of regioisomers (e.g., 4-nitro isomer). 2. Over-nitration leading to dinitro- or trinitro-imidazoles.[1] 3. Ring-opening or degradation of the imidazole core.1. Optimize reaction temperature and time to favor the desired isomer. Purification by column chromatography will be necessary. 2. Use a milder nitrating agent or reduce the reaction time and temperature. 3. Employ less acidic conditions if possible and ensure the temperature is strictly controlled.
Incomplete Reduction of the Aldehyde 1. Insufficient reducing agent. 2. Inactive reducing agent. 3. Low reaction temperature.1. Increase the molar equivalents of the reducing agent (e.g., NaBH₄). 2. Use a fresh batch of the reducing agent. 3. Allow the reaction to proceed at room temperature or warm slightly, while monitoring for side reactions.
Reduction of the Nitro Group Use of a strong reducing agent.Use a milder reducing agent like sodium borohydride. Avoid strong reducing agents such as lithium aluminum hydride unless selective conditions can be achieved. The reduction of 2-nitroimidazoles can lead to unstable hydroxylamino intermediates.[2]
Difficulty in Product Purification 1. Co-elution of isomers or impurities. 2. Product instability on silica gel.1. Try different solvent systems for column chromatography or consider preparative HPLC. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent, or use an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde

This protocol is adapted from general procedures for the nitration of N-substituted imidazoles.

Materials:

  • 1-Methyl-1H-imidazole-5-carbaldehyde

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • In a separate flask, dissolve 1-methyl-1H-imidazole-5-carbaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.

  • Add the solution of the imidazole derivative dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis of this compound

This protocol is based on the selective reduction of an aldehyde in the presence of a nitro group.

Materials:

  • 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 1-Methyl-1H-imidazole-5-carbaldehyde 1-Methyl-1H-imidazole-5-carbaldehyde 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde 1-Methyl-1H-imidazole-5-carbaldehyde->1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde HNO₃ / H₂SO₄ This compound This compound 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde->this compound NaBH₄

Caption: Synthetic pathway for this compound.

Side_Reactions 1-Methyl-1H-imidazole-5-carbaldehyde 1-Methyl-1H-imidazole-5-carbaldehyde Desired_Product 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde 1-Methyl-1H-imidazole-5-carbaldehyde->Desired_Product Nitration Isomer 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde 1-Methyl-1H-imidazole-5-carbaldehyde->Isomer Isomerization Over_Nitration Dinitro-imidazole derivatives 1-Methyl-1H-imidazole-5-carbaldehyde->Over_Nitration Harsh Conditions

Caption: Potential side reactions during the nitration step.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Nitration Analyze Nitration Step Start->Check_Nitration Check_Reduction Analyze Reduction Step Check_Nitration->Check_Reduction No Optimize_Nitration Optimize Nitration: - Temperature - Time - Reagent Concentration Check_Nitration->Optimize_Nitration Yes Optimize_Reduction Optimize Reduction: - Reagent Choice - Molar Equivalents - Temperature Check_Reduction->Optimize_Reduction Yes Purification Refine Purification Strategy Check_Reduction->Purification No Optimize_Nitration->Check_Reduction Optimize_Reduction->Purification Success Pure Product, Good Yield Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of HPLC-MS/MS for (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol using HPLC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC-MS/MS method development for this compound?

A1: For initial method development, a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm) is a suitable choice. A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended. Start with a gradient of 5-95% B over 10 minutes. For MS detection, use electrospray ionization in positive ion mode (ESI+) and start by monitoring the protonated molecule [M+H]⁺.

Q2: I am not seeing any peak for my analyte. What are the possible causes?

A2: Several factors could lead to a lack of signal. First, ensure the mass spectrometer is tuned and calibrated. Verify that the correct precursor ion for this compound is being monitored in your MS method. Check for issues with sample preparation that could lead to loss of the analyte. Also, confirm the proper functioning of the HPLC system, including solvent delivery and sample injection. It's possible the compound is not ionizing well under the current conditions; consider adjusting the mobile phase pH or trying a different ionization source if available.

Q3: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

A3: Poor peak shape is a common issue in HPLC.

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, often due to residual silanol groups. Adding a small amount of a competing base, like triethylamine, to the mobile phase or operating at a lower pH can help. Tailing can also indicate column degradation, in which case the column may need to be replaced.

  • Peak Fronting: This is often a sign of column overloading. Try injecting a smaller sample volume or diluting your sample. It can also be caused by a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Q4: I am observing significant matrix effects in my plasma samples. What can I do to minimize them?

A4: Matrix effects, such as ion suppression or enhancement, are common when analyzing complex biological samples like plasma. To mitigate these effects, consider the following:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.

  • Chromatographic Separation: Optimize your HPLC method to ensure the analyte peak is well-separated from the regions where most matrix components elute.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q5: What are the expected precursor and product ions for this compound in MS/MS?

A5: While specific data for this exact compound is limited, based on the structure and data from related nitroimidazoles, the protonated molecule [M+H]⁺ would be the expected precursor ion. Fragmentation is likely to involve the loss of the nitro group (NO₂) and potentially the methanol group (CH₃OH). A study on the fragmentation of 1-methyl-5-nitroimidazole showed that methylation can significantly alter fragmentation patterns, often quenching the production of NO and NO⁺ radicals[1]. Therefore, direct infusion of a standard solution into the mass spectrometer is recommended to determine the optimal precursor and product ions for your specific instrument and conditions.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC-MS/MS analysis of this compound.

Issue 1: High Backpressure
Possible Cause Troubleshooting Step
Blockage in the system Systematically disconnect components (column, guard column, tubing) starting from the detector and working backwards to identify the source of the high pressure.
Contaminated column Back-flush the column with a strong solvent. If the pressure remains high, the column may need to be replaced.
Precipitated buffer salts Flush the system with water, ensuring no organic solvent is present, to dissolve any precipitated salts.
Issue 2: Retention Time Shifts
Possible Cause Troubleshooting Step
Inconsistent mobile phase composition Prepare fresh mobile phase and ensure proper mixing.
Pump malfunction Check for leaks in the pump and ensure check valves are functioning correctly.
Column temperature fluctuations Use a column oven to maintain a stable temperature.
Column aging Retention times may gradually decrease as a column ages. If shifts are significant and inconsistent, replace the column.
Issue 3: Low Sensitivity/No Signal
Possible Cause Troubleshooting Step
Incorrect MS parameters Infuse a standard solution directly into the mass spectrometer to optimize source conditions and confirm precursor/product ions.
Sample degradation Prepare fresh samples and standards. Investigate the stability of the analyte under your storage and experimental conditions.
Poor ionization Adjust the mobile phase pH. Formic acid is a good starting point for positive mode ESI.
Contaminated ion source Clean the ion source according to the manufacturer's instructions.

Quantitative Data for Related Nitroimidazole Compounds

The following table summarizes the performance of HPLC-MS/MS methods for the quantification of various nitroimidazole compounds in biological matrices. This data can serve as a benchmark for what to expect during the validation of a method for this compound.

Compound Matrix Linearity Range LOD/LOQ Reference
10 NitroimidazolesAnimal Plasma3 - 6 ng/mLCCα: 0.5-1.6 ng/mL, CCβ: 0.8-2.6 ng/mL[2]
OrnidazoleHuman Plasma50 ng - 12 µg/mL-[3]
5 NitroimidazolesWater-LOD: 8.25–16.33 ng/L[4]
MetronidazoleHuman Plasma-LOD: 0.41 µg/mL[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)

This protocol is adapted from methods for other nitroimidazoles and should be optimized for this compound.

  • To 1 mL of plasma in a centrifuge tube, add the internal standard.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Operating Conditions

These are general starting conditions and should be optimized for the specific analyte and instrumentation.

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

troubleshooting_flowchart cluster_peak_issues Peak-Related Issues cluster_solutions_no_peak Solutions for No Peak cluster_solutions_shape Solutions for Poor Shape cluster_solutions_rt Solutions for RT Shift start Problem Encountered no_peak No Peak / Low Sensitivity start->no_peak bad_shape Poor Peak Shape start->bad_shape rt_shift Retention Time Shift start->rt_shift check_ms Check MS Parameters (Tune, Precursor/Product Ions) no_peak->check_ms check_sample Check Sample Prep & Analyte Stability no_peak->check_sample check_source Clean Ion Source no_peak->check_source overload Dilute Sample / Inject Less bad_shape->overload mobile_phase Adjust Mobile Phase (pH, Additives) bad_shape->mobile_phase column_issue Check/Replace Column bad_shape->column_issue pump_check Check Pump & Connections rt_shift->pump_check mp_prep Prepare Fresh Mobile Phase rt_shift->mp_prep temp_control Use Column Oven rt_shift->temp_control

Caption: Troubleshooting flowchart for common HPLC-MS/MS issues.

References

Technical Support Center: Stability of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is limited in publicly available literature. This guide is based on the general stability of 2-nitroimidazole derivatives and provides a framework for researchers to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in aqueous solutions?

A1: Based on the chemistry of related nitroimidazole compounds, this compound is likely susceptible to degradation via several pathways in aqueous solutions. These include:

  • Hydrolysis: The imidazole ring and the methanol group can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The nitro group and the imidazole ring can be prone to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

  • Photodegradation: Many nitroaromatic compounds are sensitive to light. Exposure to UV or even ambient light can lead to the formation of degradation products.[1]

  • Enzymatic Degradation: In biological systems, the nitro group can be enzymatically reduced, which is a key mechanism of action for many nitroimidazole drugs but also a route of degradation.[2][3]

Q2: I am observing a rapid loss of my compound in solution, even when stored in the dark. What is the likely cause?

A2: If photodegradation is ruled out, the most probable causes are hydrolysis or oxidation. The rate of hydrolysis is often pH-dependent. It is recommended to evaluate the stability of your compound in buffers of different pH values (e.g., acidic, neutral, and basic) to understand its pH-stability profile. Oxidation can be minimized by using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: How does pH affect the stability of this compound?

A3: While specific data is unavailable for this compound, studies on other nitroimidazoles like metronidazole have shown that their degradation is pH-dependent.[4][5] Typically, these compounds exhibit a pH range of maximum stability. It is crucial to determine the optimal pH for your experimental solutions to minimize degradation.

Q4: Is this compound sensitive to light?

A4: Yes, nitroimidazole derivatives are often light-sensitive.[1] It is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can lead to complex mixtures of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible CauseTroubleshooting Step
Compound Degradation in Assay Media Prepare fresh stock solutions before each experiment. Perform a time-course stability study of the compound in your specific assay medium at the experimental temperature to determine its stability over the duration of the assay.
Photodegradation during Experiment Minimize exposure of the compound and experimental setup to light. Use amber-colored plates or cover plates with an opaque lid.
Interaction with Media Components Some components of cell culture media or buffers could potentially react with the compound. Analyze the compound's stability in the presence of individual media components if feasible.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.

Possible CauseTroubleshooting Step
Hydrolytic Degradation Analyze the sample's degradation profile at different pH values. Use LC-MS to identify the mass of the degradation products to help elucidate their structures.
Oxidative Degradation Prepare and store solutions in deoxygenated solvents. Consider adding an antioxidant if compatible with your experimental system.
Photodegradation Compare the chromatograms of light-exposed and light-protected samples to confirm photosensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Subject aliquots of the stock solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation.

  • At specified time points, withdraw samples.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Forced Degradation Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 48 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature2 - 8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation 60 °C (in solution)48 hours
Photodegradation UV light (254 nm) and visible lightRoom Temperature24 - 48 hours
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (likely in the 280-320 nm range for nitroimidazoles).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Potential Degradation Pathways and Visualizations

The following diagrams illustrate hypothetical degradation pathways for this compound based on the known chemistry of 2-nitroimidazoles.

Hydrolysis parent This compound product1 Imidazol-2-one derivative parent->product1 Hydrolytic Denitration product2 Nitrite parent->product2 Hydrolytic Denitration

Hypothetical Hydrolytic Degradation Pathway.

Reduction parent This compound (R-NO2) nitroso Nitroso Intermediate (R-NO) parent->nitroso Reduction (2e-) hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine Reduction (2e-) amine Amine Derivative (R-NH2) hydroxylamine->amine Reduction (2e-)

Hypothetical Reductive Degradation Pathway of the Nitro Group.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) stock->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc lcms LC-MS for Identification hplc->lcms kinetics Determine Degradation Kinetics hplc->kinetics pathway Elucidate Degradation Pathway lcms->pathway

General Workflow for Stability Assessment.

References

Technical Support Center: Purification of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from unreacted starting materials, byproducts of the synthetic route, and degradation of the target compound. For nitroimidazole derivatives, common impurities may include isomeric forms, over-alkylated products, or side-products from reactions involving the nitro group. For instance, in the synthesis of related nitroimidazoles, unreacted starting materials and byproducts from side reactions are common impurities that need to be removed during purification.

Q2: How stable is this compound during purification?

A2: Nitroimidazole compounds can be sensitive to light, temperature, and pH. Exposure to UV light can lead to photodegradation. Elevated temperatures and strong acidic or basic conditions may also cause degradation. It is advisable to protect the compound from light and use moderate temperatures and pH conditions during purification and storage.

Q3: What are the recommended storage conditions for the purified this compound?

A3: The purified compound should be stored in a cool, dark, and dry place. A recommended storage temperature is +5°C.[1] It is often supplied as a neat solid and should be shipped at room temperature.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Problem: A significantly lower than expected yield of the purified compound is obtained after performing column chromatography.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Compound Degradation on Silica Gel The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Perform a small-scale stability test by spotting the compound on a TLC plate and letting it sit for a few hours before eluting to check for degradation. If degradation is observed, consider using deactivated silica gel (e.g., by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.
Irreversible Adsorption to the Column Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute with the chosen solvent system. Gradually increase the polarity of the eluent. If the compound still does not elute, consider using a stronger solvent system or a different stationary phase.
Improper Solvent System Selection An inappropriate solvent system can lead to poor separation and co-elution with impurities, resulting in lower yields of the pure fraction. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal system that provides good separation between the target compound and impurities.
Issue 2: Oiling Out During Recrystallization

Problem: The compound separates as an oil instead of forming crystals during the recrystallization process.

Possible Causes & Solutions:

Possible CauseSuggested Solution
High Impurity Content A high concentration of impurities can lower the melting point of the mixture and inhibit crystal formation. Consider a preliminary purification step, such as a quick filtration through a silica plug or a rapid column chromatography, to remove the bulk of the impurities before recrystallization.
Inappropriate Solvent Choice The solvent may be too good a solvent for the compound, or the compound's melting point may be lower than the boiling point of the solvent. Try using a less polar solvent or a mixed solvent system. For example, if the compound is highly soluble in a polar solvent like methanol, try adding a less polar co-solvent like water or hexane dropwise to the hot solution until turbidity is observed, then allow it to cool slowly.
Rapid Cooling Cooling the solution too quickly can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Issue 3: Presence of Colored Impurities

Problem: The purified compound has a persistent color, indicating the presence of impurities.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Chromophoric Impurities The synthesis may produce colored byproducts that are difficult to separate. Treat the solution of the crude product with activated charcoal before the final purification step. Gently heat the solution with a small amount of activated charcoal and then filter it hot to remove the charcoal and the adsorbed colored impurities.
Degradation During Purification Exposure to light or heat during purification can cause the compound to degrade, leading to colored products. Ensure that the purification process is carried out with minimal exposure to light and at the lowest practical temperature.

Experimental Protocols

The following are generalized experimental protocols for the purification of nitroimidazole derivatives, which can be adapted for this compound.

Protocol 1: Column Chromatography

This protocol is based on methods used for the purification of related 5-nitroimidazole derivatives.[2]

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Pack the column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.

    • Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution:

    • Start with a less polar solvent system and gradually increase the polarity. A common eluent system for nitroimidazoles is a mixture of chloroform and ethyl acetate (e.g., 95:5 v/v).[2]

    • Collect fractions and monitor the elution of the compound using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol is based on common recrystallization techniques for nitroaromatic compounds.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Commonly used solvents for the recrystallization of nitroimidazole derivatives include ethanol and mixtures like chloroform-cyclohexane.[2][3]

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool down slowly to room temperature.

    • Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature.

Quantitative Data

The following table summarizes purification data for related 5-nitroimidazole derivatives, which can serve as a reference.

CompoundPurification MethodEluent/SolventYieldPurityReference
2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazoleColumn Chromatography & RecrystallizationDichloromethane-ethyl acetate (95:5) / Ethanol70%>95% (by elemental analysis)[2]
3-(1-methyl-5-nitro-1H-imidazol-2-yl)-2-(2-methyl-2-nitropropyl)prop-2-ene-1-sulfinic acid p-tolyl ester (E isomer)Column Chromatography & RecrystallizationChloroform-ethyl acetate (95:5) / Ethanol40%Not specified[2]
3-(1-methyl-5-nitro-1H-imidazol-2-yl)-2-(2-methyl-2-nitropropyl)prop-2-ene-1-sulfinic acid p-tolyl ester (Z isomer)Column Chromatography & RecrystallizationChloroform-ethyl acetate (95:5) / Ethanol20%Not specified[2]
N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamideNot specifiedNot specified47%>95% (by LC/MS)[4]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Gravity Filtration Charcoal->HotFilter Column Column Chromatography HotFilter->Column Recrystallize Recrystallization HotFilter->Recrystallize Pure Pure Product Column->Pure TLC TLC Analysis Column->TLC Recrystallize->Pure TLC->Column

Caption: General experimental workflow for the purification of this compound.

Logical Relationship for Troubleshooting Low Yield

LowYieldTroubleshooting LowYield Low Purification Yield Degradation Degradation on Stationary Phase LowYield->Degradation Adsorption Irreversible Adsorption LowYield->Adsorption Coelution Co-elution with Impurities LowYield->Coelution Solution1 Use Deactivated Silica or Alumina Degradation->Solution1 Solution2 Increase Eluent Polarity Adsorption->Solution2 Solution3 Optimize Solvent System via TLC Coelution->Solution3

Caption: Troubleshooting logic for addressing low purification yields.

References

Technical Support Center: Analysis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of degradation products of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the known reactivity of the 5-nitroimidazole scaffold, the primary degradation pathways for this compound are expected to be hydrolysis (under both acidic and basic conditions), oxidation, and photodegradation.[1][2] The nitro group and the imidazole ring are the most reactive sites.

Q2: What are some potential degradation products I should look for?

A2: While specific degradation products for this exact molecule are not extensively documented, analogous 5-nitroimidazole compounds can undergo reactions such as reduction of the nitro group, hydroxylation of the imidazole ring, or even rearrangement of the ring system under photolytic stress.[3] A plausible degradation product could involve the oxidation of the methanol group to an aldehyde or carboxylic acid.

Q3: What analytical techniques are best suited for identifying these degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[2] For structural elucidation, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended to obtain molecular weight information of the degradants.[4] Further characterization may require isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I prevent the degradation of this compound during storage?

A4: To minimize degradation, the compound should be stored as a solid in a well-sealed container, protected from light, and at a low temperature. For solutions, it is advisable to prepare them fresh and store them for short periods, protected from light and at a controlled temperature. The use of amber vials is recommended for photolabile compounds.

Troubleshooting Guides

Issue 1: No degradation is observed in my forced degradation study.

  • Question: I have subjected my sample to various stress conditions (acid, base, oxidation, heat, light), but I do not see any significant degradation. What should I do?

  • Answer: It is possible that the stress conditions are not harsh enough. You can try increasing the concentration of the acid, base, or oxidizing agent, extending the exposure time, or using a higher temperature. It is also important to ensure that the compound is adequately dissolved in the stress medium to allow for degradation to occur. For photostability studies, ensure the light source is of appropriate wavelength and intensity.[5]

Issue 2: My chromatogram shows poor separation between the parent peak and the degradation products.

  • Question: I am using a standard C18 column, but some of the degradation product peaks are co-eluting with the main peak. How can I improve the resolution?

  • Answer: To improve chromatographic separation, you can try modifying the mobile phase composition, such as changing the organic modifier (e.g., from acetonitrile to methanol or vice versa), adjusting the pH of the aqueous phase, or using a gradient elution program.[6] Experimenting with a different column chemistry, such as a phenyl-hexyl or a polar-embedded column, may also provide better selectivity for your analytes.

Issue 3: I am unable to identify the structure of a major degradation product from the LC-MS data.

  • Question: I have the mass of an unknown degradation product, but I cannot deduce its structure. What are the next steps?

  • Answer: High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, which will help in proposing potential molecular formulas. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide valuable structural information. If the structure is still unclear, preparative chromatography can be used to isolate the degradation product for analysis by NMR spectroscopy.

Experimental Protocols

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[1]

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.[5]

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV method. An LC-MS method should be used for the identification of degradation products.

Data Presentation

The results of the forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl24 hours80°C15.22173.05
0.1 N NaOH24 hoursRoom Temp45.83141.04
3% H₂O₂24 hoursRoom Temp22.52173.05
Thermal (Solid)48 hours105°C5.11Not Applicable
Thermal (Solution)24 hours80°C8.31Not Applicable
Photolytic (UV)7 daysRoom Temp31.74157.13 (Isomer)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the identification of degradation products and a plausible degradation pathway for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS Structure Structure Elucidation (MS/MS, NMR) LCMS->Structure Parent This compound Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Experimental workflow for forced degradation and identification.

degradation_pathway Parent This compound (m/z 157.05) Degradant1 Oxidized Product (1-Methyl-2-nitro-1h-imidazol-5-yl)carbaldehyde (m/z 155.03) Parent->Degradant1 Oxidation Degradant2 Denitrated Product (1-Methyl-1h-imidazol-5-yl)methanol (m/z 112.06) Parent->Degradant2 Reductive Denitration Degradant3 Ring Rearrangement Product (Hypothetical Isomer) (m/z 157.05) Parent->Degradant3 Photolysis

Caption: Plausible degradation pathways for the target compound.

References

Technical Support Center: Enhancing the Solubility of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol in their in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure reliable and reproducible results.

Troubleshooting Guide

Compound precipitation can significantly compromise the accuracy of in vitro assays by reducing the effective concentration of the test agent. Below is a guide to address common solubility issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The concentration of this compound exceeds its solubility in the aqueous assay buffer or cell culture medium. This is often due to "solvent shock," where the compound, dissolved in a high-concentration organic stock, rapidly precipitates when diluted into an aqueous environment.[1]- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) to minimize the volume added to the aqueous medium. - Perform a serial dilution in the assay medium instead of a single large dilution. - Add the stock solution dropwise to the assay medium while gently vortexing to facilitate mixing.[2]
Precipitation Over Time in Incubator The compound's solubility is affected by temperature changes (e.g., from room temperature to 37°C). The pH of the cell culture medium may shift over time due to cellular metabolism or CO2 levels, impacting the solubility of pH-sensitive compounds. The compound may interact with components of the medium, such as salts or proteins.[2]- Pre-warm the assay medium to the experimental temperature (e.g., 37°C) before adding the compound. - Ensure the medium is adequately buffered for the incubator's CO2 concentration. - Evaluate the compound's solubility at different pH values to determine its sensitivity. - Test solubility in a simpler buffer (e.g., PBS) to see if media components are contributing to precipitation.
Cloudy or Hazy Solution Formation of fine, colloidal suspensions or micro-precipitates that are not immediately visible as distinct particles.- Visually inspect the solution under a microscope to confirm the presence of micro-precipitates. - Consider filtering the final working solution through a 0.22 µm sterile filter, but be aware this may reduce the actual concentration of the compound.
Inconsistent or Non-Reproducible Assay Results Poor solubility leading to variable effective concentrations of the compound between experiments.- Prepare fresh working solutions for each experiment from a frozen stock solution. - Ensure the stock solution is fully dissolved before each use by vortexing and, if necessary, brief, gentle warming. - Determine the kinetic solubility of the compound in your specific assay medium to identify the maximum reliable working concentration (see Protocol 1).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its chemical structure, which is similar to other nitroimidazole compounds, this compound is expected to have poor aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice due to its strong solubilizing power for many organic molecules and its compatibility with most in vitro assays at low final concentrations (typically ≤0.5%).[2] Other potential solvents include dimethylformamide (DMF) and ethanol.[3]

Q2: What is the expected solubility of this compound in common solvents?

Table 1: Estimated and Reported Solubility of Nitroimidazole Compounds

Compound Solvent Temperature Approximate Solubility Reference
(1-Methyl-5-nitro-1H-imidazole-2-yl)methanol DMSORoom Temp.~30 mg/mL[4]
DMFRoom Temp.~30 mg/mL[4]
EthanolRoom Temp.~3 mg/mL[4]
PBS (pH 7.2)Room Temp.~1 mg/mL[4]
Metronidazole Water20°C~8.3 - 10 mg/mL[1][5]
Ethanol (95%)Not SpecifiedSparingly Soluble (~5 mg/mL)[6][7]
DMSONot Specified~15 - 34 mg/mL[7][8]
Tinidazole WaterNot SpecifiedVery Slightly Soluble[9]
EthanolNot SpecifiedSparingly Soluble (~0.2 mg/mL)[3][9]
DMSONot Specified~10 mg/mL[3]

Note: The solubility of this compound is likely to be in a similar range to these related compounds.

Q3: How can I enhance the aqueous solubility of this compound for my assay?

A3: Several strategies can be employed to improve the aqueous solubility of this compound:

  • Co-solvents: As mentioned, using a water-miscible organic solvent like DMSO to prepare a stock solution is the first step. For the final working solution, maintaining a low percentage of the co-solvent (e.g., 0.1-1% DMSO) can help keep the compound in solution.[10]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[11] Since imidazoles can be protonated, adjusting the pH of your assay buffer to a more acidic range might increase the solubility of this compound. However, it is crucial to ensure the chosen pH is compatible with your biological system.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13] Preparing a complex of your compound with a cyclodextrin derivative (e.g., HP-β-CD) can be an effective strategy (see Protocol 2).

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance to DMSO varies between cell lines. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] It is best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cells at the intended concentration.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility in Aqueous Medium

This protocol provides a method to estimate the maximum concentration of this compound that can be dissolved in your specific assay buffer without precipitating.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your specific assay buffer or cell culture medium

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of 2-fold serial dilutions of the stock solution in DMSO.

  • Add your assay medium to the wells of a 96-well plate.

  • Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of DMSO stock to 100 µL of medium), ensuring the final DMSO concentration is consistent and non-toxic for your cells.

  • Mix well and incubate at your assay temperature for a period that mimics your experimental timeline (e.g., 1-2 hours).

  • Measure the absorbance (turbidity) of each well at a wavelength of approximately 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility limit.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple method to prepare a cyclodextrin complex to enhance the aqueous solubility of your compound.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an aqueous solution of HP-β-CD in distilled water (e.g., 10-50 mM).

  • Add this compound powder directly to the HP-β-CD solution. A 1:1 molar ratio is a good starting point.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • The resulting solution, containing the water-soluble complex, can then be filter-sterilized and used for preparing your final assay dilutions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_sol_test Solubility Assessment cluster_working_sol Working Solution Preparation cluster_assay In Vitro Assay Stock_Prep Prepare high-concentration stock (e.g., 10 mM in 100% DMSO) Sol_Test Determine kinetic solubility in assay medium (Protocol 1) Stock_Prep->Sol_Test Test solubility Max_Conc Identify max soluble concentration Sol_Test->Max_Conc Working_Prep Prepare working solutions below max soluble concentration Max_Conc->Working_Prep Inform concentration Assay Perform in vitro assay Working_Prep->Assay Treat cells/enzyme Results Obtain reliable data Assay->Results

Caption: Workflow for preparing and using this compound in in vitro assays.

signaling_pathway Compound This compound (Prodrug) Activation Reductive Activation (Nitroreductases in hypoxic/anaerobic conditions) Compound->Activation Enzymatic reduction Radical Nitro Radical Anion Activation->Radical DNA Cellular DNA Radical->DNA Interacts with Damage DNA Strand Breaks & Adducts DNA->Damage Apoptosis Cell Death Damage->Apoptosis

References

resolving peak tailing in the chromatography of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help resolve peak tailing issues encountered during the chromatographic analysis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

Peak tailing for this compound, particularly in reverse-phase chromatography, is most often caused by secondary retention mechanisms.[1][2][3] The primary cause is the interaction between the basic imidazole functional group in the molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][4][5][6] These interactions are stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in an asymmetrical peak with a "tail".

Q2: How does the mobile phase pH affect the peak shape of my analyte?

Mobile phase pH is a critical factor. The imidazole group in your analyte is basic and can be protonated. At a mid-range pH, residual silanol groups on the silica column packing can be ionized (negatively charged), leading to strong ionic interactions with the positively charged analyte, causing significant tailing.[1][2][4][6]

  • Operating at a lower pH (e.g., pH < 3) keeps the silanol groups protonated (neutral), minimizing these secondary ionic interactions and improving peak shape.[1][2][5][7]

  • Operating at a high pH can also be a strategy for basic compounds, but it requires a column stable at high pH.

Q3: What is an "end-capped" column, and will it help reduce peak tailing?

An end-capped column has been chemically treated to convert many of the residual silanol groups into less polar functional groups.[1][5] This process, often using reagents like trimethylchlorosilane (TMCS), blocks these active sites, reducing their potential to interact with polar analytes like yours.[1][5] Using a modern, high-purity, end-capped column is highly recommended as it can significantly reduce peak tailing caused by silanol interactions.[1][5][8]

Q4: Can I add modifiers to my mobile phase to improve peak shape?

Yes, mobile phase additives can be very effective.

  • Competing Base : For basic compounds, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[9][10] The TEA will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.[10]

  • Acidic Modifier : Adding an acid like formic acid or trifluoroacetic acid (TFA) helps to keep the silanol groups protonated and can also act as an ion-pairing agent, further improving peak shape.[9][11]

Q5: All the peaks in my chromatogram are tailing, not just my target analyte. What does this mean?

If all peaks are tailing, the issue is likely systematic rather than a specific chemical interaction. Common causes include:

  • Column Bed Deformation : A void may have formed at the column inlet, or the packing bed may be channeled.[2][5] This can be caused by pressure shocks or operating outside the column's recommended pH range.

  • Blocked Frit : Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[2][5]

  • Extra-Column Volume : Excessive tubing length or a large internal diameter between the injector and the detector can cause band broadening and tailing.[4][12]

Q6: Could my sample preparation or injection solvent be the cause of the problem?

Absolutely. A mismatch between the injection solvent and the mobile phase is a common cause of peak distortion.[3][13] If the sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than the mobile phase, it can lead to poor peak shape. Whenever possible, dissolve your sample in the initial mobile phase. Additionally, overloading the column with too much sample can saturate the stationary phase and cause tailing.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_scope Are all peaks tailing? start->check_scope system_issue Systematic Issue Likely check_scope->system_issue  Yes chem_issue Chemical Interaction Likely check_scope->chem_issue No   check_column Inspect Column - Check for voids - Replace inlet frit - Flush column system_issue->check_column check_hardware Check Hardware - Minimize tubing length/ID - Check connections for leaks/voids check_column->check_hardware replace_column Replace Column check_hardware->replace_column check_method Review Method Parameters chem_issue->check_method optimize_ph Adjust Mobile Phase pH (Try pH < 3) check_method->optimize_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA or 0.1% Formic Acid) optimize_ph->add_modifier change_column Use High-Purity, End-Capped Column add_modifier->change_column check_sample Review Sample Prep - Match sample solvent to mobile phase - Reduce sample concentration change_column->check_sample

Caption: A step-by-step workflow for troubleshooting peak tailing.

Diagram: Mechanism of Secondary Silanol Interaction

Caption: Secondary interaction causing peak tailing.

Data Summary

The effectiveness of various troubleshooting steps can be quantified by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value of 1.0 is a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing.

ParameterConditionExpected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 7.0> 2.0At neutral pH, silanol groups are ionized, leading to strong interactions with basic analytes.[1]
pH 3.01.2 - 1.5At low pH, silanol groups are protonated (neutral), significantly reducing secondary interactions.[1]
Column Type Standard Silica C18> 1.8Contains a higher concentration of active residual silanol groups.[14]
End-Capped C181.1 - 1.4Residual silanols are chemically blocked, minimizing active sites for secondary retention.[5]
Mobile Phase Additive None> 1.8Unmasked silanol groups are free to interact with the analyte.
0.1% Triethylamine (TEA)1.2 - 1.6TEA acts as a competing base, masking silanol groups from interacting with the analyte.[10]
0.1% Formic Acid (FA)1.2 - 1.5The acid maintains a low pH, keeping silanols protonated and reducing interactions.[15]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to evaluate the effect of mobile phase pH on the peak shape of this compound.

Objective: To reduce peak tailing by suppressing the ionization of residual silanol groups on the stationary phase.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Buffer reagents (e.g., phosphate buffer, formic acid)

  • pH meter

  • Analyte standard solution

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Condition 1 (Low pH): Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • Condition 2 (Mid pH - Control): Use unbuffered HPLC-grade water.

  • Prepare Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Prepare Analyte Sample: Dissolve the analyte standard in the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Set Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: As appropriate for the analyte

    • Gradient: Start with an isocratic hold of 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes before the first injection.

  • Analysis:

    • Perform three replicate injections using the low pH mobile phase (Condition 1).

    • Thoroughly flush the system and re-equilibrate with the mid-pH mobile phase (Condition 2).

    • Perform three replicate injections using the mid-pH mobile phase.

  • Data Evaluation: Compare the chromatograms. Calculate the Asymmetry Factor (As) for the analyte peak under both conditions. A significant reduction in As is expected at low pH.

Protocol 2: Using a Competing Base as a Mobile Phase Modifier

This protocol describes the use of triethylamine (TEA) to improve peak shape.

Objective: To mask active silanol sites on the stationary phase to prevent their interaction with the basic analyte.

Procedure:

  • Prepare Mobile Phase: Prepare your standard mobile phase (e.g., Water/Acetonitrile). Add triethylamine (TEA) to the aqueous component to a final concentration of 0.1% (v/v). Ensure the TEA is fully dissolved and the mobile phase is properly degassed.

  • Equilibration: Due to the adsorptive nature of TEA, the column must be thoroughly equilibrated. Flush the column with the TEA-containing mobile phase for at least 60 minutes or until a stable baseline is achieved.

  • Analysis: Inject the analyte sample and acquire the chromatogram using the same conditions as your original method.

  • Data Evaluation: Compare the peak shape and Asymmetry Factor to the analysis performed without TEA.

  • Column Cleaning: After analysis, it is crucial to dedicate the column to this method or perform a rigorous cleaning procedure, as TEA can be difficult to remove completely from the stationary phase.

References

minimizing matrix effects in the analysis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantitative analysis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol and related nitroimidazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either signal suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] In complex biological matrices like plasma, serum, or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1][5]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: Two primary methods are used to assess the presence and extent of matrix effects: a qualitative approach and a quantitative approach.

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer's ion source, post-analytical column.[4][6] A blank matrix extract is then injected onto the column. Any fluctuation (dip or peak) in the constant signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.[4]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect, often referred to as the Matrix Factor (MF).[1][7] An MF of 1 (or 100%) indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.[1][8]

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[5][9]

  • Chromatographic Separation: Modifying chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step.[6][9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[10][11] A SIL-IS of this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction.[10][12]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for matrix effects.[9][12]

  • Standard Addition: This involves adding known amounts of the analyte to the actual samples to create a calibration curve within each sample's unique matrix.[4][10]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

This is a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.

start Start: Poor Reproducibility/Accuracy assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me mf_check Is Matrix Factor (MF) between 0.85 and 1.15? assess_me->mf_check no_me Matrix effect is not the primary issue. Investigate other variables. mf_check->no_me Yes me_present Matrix Effect Confirmed mf_check->me_present No use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is optimize_cleanup Optimize Sample Cleanup (SPE, LLE) me_present->optimize_cleanup optimize_chrom Optimize Chromatography me_present->optimize_chrom revalidate Re-validate Assay use_sil_is->revalidate end End: Improved Reproducibility revalidate->end optimize_cleanup->assess_me optimize_chrom->assess_me

Troubleshooting workflow for poor reproducibility.

Issue 2: Low Signal Intensity or Peak Suppression

If you observe a significantly lower signal for your analyte in matrix samples compared to neat solutions, ion suppression is likely occurring.

start Start: Low Signal Intensity qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess coelution_check Does Ion Suppression Zone Co-elute with Analyte? qual_assess->coelution_check no_coelution Suppression not from co-elution. Check instrument parameters. coelution_check->no_coelution No coelution_found Co-elution Confirmed coelution_check->coelution_found Yes modify_gradient Modify LC Gradient to Separate Peaks coelution_found->modify_gradient change_column Change Analytical Column (e.g., different chemistry) coelution_found->change_column re_assess Re-assess with Post-Column Infusion modify_gradient->re_assess change_column->re_assess end End: Signal Intensity Improved re_assess->end

Troubleshooting workflow for low signal intensity.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Sample LotAnalyte Peak Area (Neat Solution)Analyte Peak Area (Post-Spiked Matrix)Matrix Factor (MF)% Matrix Effect
Plasma Lot A150,00090,0000.60-40% (Suppression)
Plasma Lot B152,00095,0000.63-37% (Suppression)
Urine Lot C148,000165,0001.11+11% (Enhancement)
Tissue Homogenate Lot D155,00075,0000.48-52% (Suppression)

Note: The data presented in this table is for illustrative purposes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the extent of signal suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare two sets of solutions:

    • Set A (Neat Solution): Spike a known concentration of this compound into the final mobile phase solvent.

    • Set B (Matrix Extract): Extract a blank matrix sample using your established protocol. Then, spike the same concentration of this compound into the final blank matrix extract.

  • Analyze at least three replicates of both sets of solutions using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area in Matrix Extract) / (Mean Peak Area in Neat Solution)

  • Calculate the % Matrix Effect: % Matrix Effect = (MF - 1) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove proteins and phospholipids from plasma samples prior to LC-MS/MS analysis.

Methodology (using a generic mixed-mode cation exchange cartridge):

  • Condition the cartridge: Wash the SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Load the sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load the entire volume onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elute the analyte: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Note: This is a general protocol and should be optimized for your specific application.

References

refinement of reaction conditions for the synthesis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in refining reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most direct and common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde. This method is generally effective and allows for good control over the reaction progress.

Q2: Which reducing agents are suitable for the conversion of the aldehyde to the alcohol?

A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups, such as the nitro group. Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but they are much more reactive and may lead to side reactions if not handled with care.

Q3: What are the typical solvents used for this reduction?

A3: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are typically used for reductions with sodium borohydride. These solvents help to stabilize the borohydride reagent and are effective at dissolving the starting material.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot indicate the progression of the reaction.

Q5: What is the best way to purify the final product?

A5: The most common method for purification is column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is typically effective in separating the desired product from any unreacted starting material and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Reducing Agent Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. Use a fresh bottle of NaBH₄ or test the activity of the existing batch on a simple aldehyde.
Incomplete Reaction The reaction may not have gone to completion. Increase the reaction time and continue to monitor by TLC. If the reaction has stalled, a small, additional portion of the reducing agent can be added.
Suboptimal Temperature The reduction is typically carried out at a low temperature (0 °C to room temperature). Ensure the reaction temperature is maintained within this range.
Incorrect Stoichiometry Ensure that a sufficient molar excess of the reducing agent is used. A typical stoichiometry is 1.2 to 1.5 equivalents of NaBH₄ relative to the aldehyde.
Issue 2: Formation of Multiple Byproducts
Possible Cause Suggested Solution
Over-reduction While NaBH₄ is generally selective, prolonged reaction times or excessive amounts of the reducing agent could potentially lead to side reactions. Optimize the reaction time and stoichiometry.
Decomposition of Starting Material or Product Nitroimidazole derivatives can be sensitive to harsh reaction conditions. Ensure the reaction is not heated and that the work-up procedure is performed without unnecessary delays.
Side Reactions of the Imidazole Ring The imidazole ring can be susceptible to side reactions. Maintaining a neutral or slightly basic pH during work-up can help to minimize these.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product Streaking on TLC/Column The presence of the alcohol and the imidazole nitrogen can sometimes lead to streaking on silica gel. Adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent can help to improve the chromatography.
Co-elution of Impurities If impurities are co-eluting with the product, try a different solvent system for column chromatography. A combination of dichloromethane and methanol can sometimes provide better separation.
Product is an Oil If the purified product is an oil and difficult to handle, consider converting it to a crystalline salt (e.g., hydrochloride) for easier handling and storage, if appropriate for your downstream applications.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a representative protocol for the reduction of 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Influence of Reducing Agent on Reaction Yield
Reducing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Sodium Borohydride (NaBH₄)Methanol0 to RT285-95
Lithium Borohydride (LiBH₄)THF0 to RT380-90
Sodium Triacetoxyborohydride (STAB)DichloromethaneRT475-85

Note: The yields presented are typical for the reduction of aromatic aldehydes and may vary for this specific substrate.

Table 2: Optimization of Solvent for Sodium Borohydride Reduction
Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Methanol0 to RT292
Ethanol0 to RT288
Isopropanol0 to RT385
Tetrahydrofuran/Water (4:1)0 to RT480

Note: The yields are illustrative and should be optimized for the specific reaction.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Start 1-Methyl-2-nitro-1H- imidazole-5-carbaldehyde Reagent NaBH4, MeOH Start->Reagent Reduction Product (1-Methyl-2-nitro-1H- imidazol-5-yl)methanol Reagent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield CheckReagent Check Reducing Agent Activity Start->CheckReagent CheckTime Increase Reaction Time Start->CheckTime CheckTemp Verify Reaction Temperature Start->CheckTemp CheckStoich Adjust Stoichiometry Start->CheckStoich Success Yield Improved CheckReagent->Success Fresh Reagent Used CheckTime->Success Reaction Completed CheckTemp->Success Temp Optimized CheckStoich->Success Stoichiometry Corrected

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships cluster_inputs Inputs Parameters Reaction Parameters Yield Product Yield Parameters->Yield Purity Product Purity Parameters->Purity Time Reaction Time Parameters->Time Reagent_Quality Reducing Agent Quality Reagent_Quality->Parameters Solvent_Choice Solvent Solvent_Choice->Parameters Temperature Temperature Temperature->Parameters

Caption: Relationship between reaction parameters and outcomes.

Validation & Comparative

Comparative Efficacy of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol and Metronidazole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the antimicrobial and antiparasitic efficacy of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol and the widely-used drug metronidazole is currently hindered by a lack of publicly available data on the former compound. While metronidazole is a well-characterized antimicrobial agent with extensive supporting research, this compound appears primarily in scientific literature as a chemical intermediate in the synthesis of other compounds, particularly hypoxia-activated prodrugs.[1][2][3][4] This guide summarizes the known properties of metronidazole and highlights the existing knowledge gap regarding the specific efficacy of this compound.

Metronidazole: An Established Nitroimidazole Antimicrobial

Metronidazole is a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Its mechanism of action relies on the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that damage microbial DNA.[1][2] This targeted activation makes it effective against a broad spectrum of anaerobic pathogens while sparing aerobic host cells.

Key Efficacy Data for Metronidazole:

Quantitative measures of metronidazole's efficacy, such as the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50), have been extensively documented for various pathogens.

Pathogen TypeRepresentative PathogensTypical MIC/IC50 Range (µg/mL)
Anaerobic Bacteria Bacteroides fragilis0.25 - 2.0
Clostridium difficile0.125 - 4.0
Helicobacter pylori1 - 64 (resistance is common)
Protozoa Trichomonas vaginalis0.02 - 2.5
Giardia lamblia0.2 - 5.0
Entamoeba histolytica1 - 10

Note: These values are illustrative and can vary depending on the specific strain, testing methodology, and presence of drug resistance.

This compound: An Investigational Precursor

Current scientific literature predominantly features this compound as a building block for the synthesis of more complex molecules. It serves as a key intermediate in the creation of hypoxia-activated prodrugs, which are designed to target oxygen-deficient environments characteristic of solid tumors.[1][2][3][4] While its chemical synthesis has been described,[1][3] there is a notable absence of published studies evaluating its intrinsic antimicrobial or antiparasitic activity. Without such studies, a direct comparison of its efficacy to metronidazole is not possible.

Experimental Protocols

Detailed experimental protocols for determining the efficacy of antimicrobial agents are crucial for reproducible and comparable results. Standard methods include:

Antimicrobial Susceptibility Testing (AST)
  • Broth Dilution: This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.

  • Agar Dilution: Similar to broth dilution, this method incorporates the antimicrobial agent into an agar-based medium at various concentrations. The surface of the agar is then inoculated with the test microorganism. The MIC is the lowest concentration that prevents colony formation.

Antiparasitic Susceptibility Testing
  • In Vitro Culture Assays: Protozoan parasites are cultured in specific media in the presence of varying concentrations of the test compound. The IC50 value, the concentration that inhibits parasite growth by 50%, is determined by methods such as direct parasite counting, fluorometric assays, or colorimetric assays that measure metabolic activity.

Signaling Pathways and Logical Relationships

The mechanism of action for nitroimidazoles like metronidazole involves a reductive activation pathway within anaerobic organisms. This process is critical for their selective toxicity.

Metronidazole_Activation Metronidazole Metronidazole (Prodrug) Entry Cellular Uptake Metronidazole->Entry Activation Reductive Activation (Nitroreductases) Entry->Activation Low Redox Environment Radicals Cytotoxic Nitro Radical Anions Activation->Radicals DNA_Damage DNA Damage (Strand Breaks) Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation pathway of metronidazole in anaerobic organisms.

Conclusion and Future Directions

While this compound shares a structural similarity with metronidazole as a nitroimidazole derivative, a direct comparative analysis of their efficacy is not feasible based on current scientific literature. The available information strongly suggests that its primary role in research has been as a synthetic precursor rather than a therapeutic agent itself.

To enable a meaningful comparison, future research would need to focus on the in vitro and in vivo evaluation of this compound against a panel of clinically relevant anaerobic bacteria and protozoa. Such studies would need to determine key efficacy parameters like MIC and IC50 values and should be conducted alongside metronidazole as a direct comparator. Until such data becomes available, metronidazole remains the well-established and clinically validated agent for the treatment of anaerobic infections. Researchers and drug development professionals interested in novel nitroimidazole compounds should consider the current knowledge gap for this compound as an area for potential investigation.

References

validation of an analytical method for (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of an analytical method for the quantification of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is presented below. This guide is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of analytical techniques and detailed experimental protocols based on established guidelines for similar compounds.

Introduction

The validation of an analytical method is crucial to ensure the reliability, accuracy, and precision of quantitative data for active pharmaceutical ingredients (APIs). This guide focuses on the validation of a quantitative method for this compound, a nitroimidazole derivative. While specific validated methods for this particular compound are not widely published, this document provides a framework for method validation by comparing common analytical techniques and using performance data from structurally related nitroimidazole compounds as a benchmark. The principles outlined are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparison of Analytical Techniques for Nitroimidazole Quantification

The choice of analytical technique is critical for the successful quantification of this compound. The most common methods for the analysis of nitroimidazoles are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate to high; can be affected by co-eluting impurities with similar UV spectra.[5]Very high; provides structural information, minimizing interference.[6][7]
Sensitivity Good (typically µg/mL to ng/mL).Excellent (typically ng/mL to pg/mL).[6]
Linearity Good over a wide concentration range.[8]Excellent, often with a wider dynamic range than HPLC-UV.[9]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Simpler operation and method development.More complex instrumentation and method development.
Typical Use Routine quality control, content uniformity, and stability testing.[5][10]Trace-level quantification, metabolite identification, and analysis in complex biological matrices.[6][7]

Method Validation Parameters and Experimental Protocols

According to ICH guidelines, the following parameters must be evaluated during method validation.[1][2][3]

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[3][11]

Experimental Protocol:

  • Forced Degradation: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: The stressed samples are analyzed to ensure that the analyte peak is well-resolved from any degradation product peaks.

  • Peak Purity: In HPLC-UV, peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1][11]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations.

  • Analyze each standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Limit
Correlation Coefficient (r²) ≥ 0.995[2]

| y-intercept | Should be minimal and not statistically significant. |

Accuracy

Accuracy refers to the closeness of the measured value to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples by spiking a placebo or blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze at least three replicates at each concentration level.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

Concentration Level Mean Recovery (%)

| 80% - 120% | 98.0% - 102.0% |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different equipment.

Acceptance Criteria:

Precision Level Acceptance Limit (RSD%)
Repeatability ≤ 2%

| Intermediate Precision | ≤ 2% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the baseline noise (typically 3:1 for LOD and 10:1 for LOQ).

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response (e.g., of the y-intercept of the regression line) and S is the slope of the calibration curve.

Example Acceptance Criteria:

Parameter Method Typical Value (for Nitroimidazoles)
LOD Signal-to-Noise 0.25 - 0.75 µg/mL[8]

| LOQ | Signal-to-Noise | 0.8 - 2.0 µg/mL[8] |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Experimental Protocol:

  • Introduce small variations to critical method parameters, such as:

    • Mobile phase composition (e.g., ±2%)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±10%)

  • Analyze the system suitability parameters for each condition.

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits for all variations.

Visualizations

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance specificity Specificity define_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report final_approval Final Approval validation_report->final_approval

Caption: A flowchart of the analytical method validation process.

Hypothetical Pro-drug Activation Pathway

Hypothetical Pro-drug Activation Pathway prodrug This compound (Pro-drug) reduction Nitroreductase (e.g., in anaerobic bacteria) prodrug->reduction Activation active_metabolite Reactive Nitroso Radical (Active Metabolite) reduction->active_metabolite target Cellular Macromolecules (DNA, Proteins) active_metabolite->target Binds to damage Cellular Damage & Death target->damage

Caption: A hypothetical activation pathway for a nitroimidazole pro-drug.

Conclusion

The validation of an analytical method for the quantification of this compound is a systematic process that ensures the generated data is reliable and fit for its intended purpose. While this guide provides a comprehensive framework based on established practices for similar nitroimidazole compounds, it is imperative that any selected analytical method (such as HPLC-UV or LC-MS/MS) is fully validated for the specific analyte, formulation, and matrix . Adherence to ICH guidelines is essential for regulatory acceptance and to ensure the quality and safety of pharmaceutical products.

References

cross-reactivity studies of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cross-Reactivity Data

Immunoassays developed for the detection of nitroimidazole residues often exhibit varying degrees of cross-reactivity with different compounds from the same family. This is a critical consideration in both therapeutic drug monitoring and food safety testing. The following table summarizes the cross-reactivity of several nitroimidazole compounds in different immunoassay formats, primarily Enzyme-Linked Immunosorbent Assays (ELISAs), as reported in the literature.

CompoundImmunoassay TypeTarget AnalyteReported Cross-Reactivity (%)Reference
MetronidazoleCompetitive ELISANitroimidazolesHigh[1]
DimetridazoleCompetitive ELISANitroimidazolesHigh[1]
RonidazoleCompetitive ELISANitroimidazolesLow (0.79%)[1]
MetronidazolePhencyclidine (PCP) ImmunoassayPhencyclidineCauses False Positives[2][3][4][5]

Note: The term "High" indicates significant binding of the compound to the antibodies used in the assay, suggesting that the assay can detect this compound, while "Low" indicates minimal binding. The case of metronidazole in PCP immunoassays highlights a critical instance of cross-reactivity with a structurally unrelated compound, leading to false-positive results.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the assessment of immunoassay cross-reactivity for nitroimidazole compounds.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Nitroimidazole Residues

This protocol is a generalized procedure based on methods described for the detection of nitroimidazole residues in samples like honey or animal tissues.[1][6]

1. Preparation of Reagents:

  • Coating Antigen: Conjugate of a nitroimidazole derivative (e.g., metronidazole) with a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Polyclonal or monoclonal antibodies raised against a nitroimidazole immunogen.

  • Enzyme-Conjugated Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Substrate: A chemical that is converted by the enzyme to produce a measurable signal (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Standards: Solutions of known concentrations of the target nitroimidazole and potential cross-reactants.

  • Buffers: Coating buffer, washing buffer, blocking buffer, and substrate buffer.

2. Assay Procedure:

  • Coating: Microtiter plates are coated with the coating antigen and incubated.

  • Washing: Plates are washed to remove unbound antigen.

  • Blocking: A blocking buffer is added to prevent non-specific binding.

  • Competition: The sample or standard is added to the wells, followed by the primary antibody. The free nitroimidazole in the sample/standard competes with the coated antigen for antibody binding sites.

  • Washing: Plates are washed to remove unbound antibodies and other components.

  • Detection: The enzyme-conjugated secondary antibody is added, which binds to the primary antibody captured on the plate.

  • Washing: Plates are washed to remove the unbound secondary antibody.

  • Signal Development: The substrate is added, and the enzyme catalyzes a reaction that produces a color change.

  • Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the nitroimidazole in the sample.

3. Calculation of Cross-Reactivity: Cross-reactivity is typically determined by comparing the concentration of the target analyte that causes 50% inhibition of the signal (IC50) with the concentration of the cross-reacting compound that causes the same level of inhibition.

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Immunoassay for Phencyclidine (PCP) Screening

This outlines the general steps of a lateral flow immunoassay, a common format for rapid drug screening tests that have shown cross-reactivity with metronidazole.[2]

1. Principle: These are competitive binding immunoassays where PCP in the urine sample competes with a PCP conjugate immobilized on a membrane for limited antibody binding sites on colloidal gold particles.

2. Assay Procedure:

  • A urine sample is applied to the sample pad of the test device.

  • The urine migrates through the device via capillary action.

  • If PCP is absent or below the cut-off concentration, the antibody-gold conjugate will bind to the PCP conjugate immobilized in the test line region, producing a visible line.

  • If PCP is present at or above the cut-off concentration, it will bind to the antibody-gold conjugate, preventing it from binding to the immobilized PCP conjugate. This results in the absence of a visible line in the test line region.

  • A control line should always appear to indicate that the test is working correctly.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described immunoassays.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with Antigen p2 Wash p1->p2 p3 Block Plate p2->p3 a1 Add Sample/ Standard p3->a1 a2 Add Primary Antibody a1->a2 a3 Incubate a2->a3 a4 Wash a3->a4 d1 Add Secondary Antibody (Enzyme-linked) a4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Measure Absorbance d4->d5

Caption: Workflow of a Competitive ELISA for Nitroimidazole Detection.

Lateral_Flow_Workflow cluster_results Result Interpretation cluster_negative Analyte Absent/Low cluster_positive Analyte Present/High start Apply Urine Sample migration Sample Migrates via Capillary Action start->migration competition Analyte Competes for Antibody-Gold Conjugate migration->competition neg_bind Antibody-Gold Binds to Test Line competition->neg_bind pos_bind Analyte Binds to Antibody-Gold competition->pos_bind neg_result Visible Test Line (Negative Result) neg_bind->neg_result control Control Line Appears (Valid Test) pos_result No Visible Test Line (Positive Result) pos_bind->pos_result

Caption: Principle of a Lateral Flow Immunoassay for Drug Screening.

Conclusion

The available data underscores the potential for significant cross-reactivity among nitroimidazole compounds in immunoassays designed for this class. Furthermore, the unexpected cross-reactivity of metronidazole in PCP immunoassays highlights the importance of validating immunoassay specificity and confirming positive results with a secondary, more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] For researchers developing new immunoassays for nitroimidazoles, including (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol, it is imperative to conduct thorough cross-reactivity studies against a panel of structurally related and unrelated compounds to ensure the assay's specificity and accuracy.

References

comparing the antimicrobial spectrum of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol to other nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitroimidazoles

Nitroimidazoles are a class of synthetic antimicrobial agents characterized by a nitro group attached to an imidazole ring.[1][] They are prodrugs that require reductive activation within the microbial cell to exert their cytotoxic effects.[3][4] This activation process, which occurs under anaerobic conditions, leads to the formation of reactive intermediates that damage microbial DNA and other macromolecules, ultimately resulting in cell death.[1][][5] Consequently, their spectrum of activity is primarily directed against anaerobic bacteria and certain protozoal parasites.[][6]

Comparative Antimicrobial Spectrum

The in vitro activity of nitroimidazoles is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The following tables summarize the MIC data for metronidazole, tinidazole, ornidazole, and secnidazole against a range of clinically relevant anaerobic bacteria and protozoa.

Table 1: In Vitro Activity Against Anaerobic Bacteria
OrganismMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)Ornidazole MIC (µg/mL)Secnidazole MIC (µg/mL)
Bacteroides fragilis group0.5 - 2.0[6][8]≤ 2.0[9][10]≤ 3.1[11]1 - 4 (MIC90)[12]
Prevotella spp.≤ 1.0≤ 2.0≤ 3.11 - 4 (MIC90)[12]
Fusobacterium spp.≤ 0.5[13]≤ 4.0[10]≤ 3.1[13]1 - 4 (MIC90)[12]
Clostridium perfringens≤ 0.25 - 4.0[8]≤ 4.0[10]Active[8]4 - 8 (MIC90)[12]
Clostridioides difficile0.125 - 2.0Similar to metronidazoleSimilar to metronidazoleNot widely reported
Peptostreptococcus spp.≤ 1.0[13]≤ 2.0≤ 3.1[13]4 - 8 (MIC90)[12]
Gardnerella vaginalis≤ 1.0 - 16.0[14]Active[15]ActiveActive[14]

Note: MIC values can vary depending on the testing methodology and specific strains.

Table 2: In Vitro Activity Against Protozoa
OrganismMetronidazole MLC/MIC (µg/mL)Tinidazole MLC/MIC (µg/mL)Ornidazole MLC/MIC (µg/mL)Secnidazole MLC (µg/mL)
Trichomonas vaginalis≤ 25 (sensitive)[16]≤ 25 (sensitive)[16]Active[13]≤ 12.5 (correlates with clinical susceptibility)[12]
Entamoeba histolytica1 - 10[17]0.02 - 2.0[15][17]Active[13]Active[18]
Giardia lamblia0.5 - 5.0[17]0.1 - 1.0[15][17]Active[13]Active[18]

MLC: Minimum Lethal Concentration

Mechanism of Action and Resistance

The selective toxicity of nitroimidazoles against anaerobic organisms is due to the presence of low redox potential electron transport proteins, such as ferredoxin, in these microbes.[1] These proteins donate electrons to the nitro group of the drug, leading to its reduction and the formation of cytotoxic nitroso radicals.[][3] These radicals can bind to and disrupt the helical structure of DNA, causing strand breaks and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[1][4]

General Mechanism of Action of 5-Nitroimidazoles cluster_cell Anaerobic Microbe Nitroimidazole Nitroimidazole Activation Reductive Activation (e.g., by Ferredoxin) Nitroimidazole->Activation Radical Cytotoxic Nitro Radical Anion Activation->Radical DNA Microbial DNA Radical->DNA Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: General mechanism of action of 5-nitroimidazoles in anaerobic microbes.

Resistance to nitroimidazoles, although still relatively uncommon in anaerobic bacteria, can occur through several mechanisms.[1][16] These include decreased drug uptake, altered drug activation due to mutations in the genes encoding for reductive enzymes like nitroreductases, and increased DNA repair mechanisms.[19][20] In some protozoa, such as Trichomonas vaginalis, resistance has been linked to decreased levels of ferredoxin and other proteins involved in the drug's activation pathway.[16][21]

Experimental Protocols

The determination of the antimicrobial spectrum of nitroimidazoles relies on standardized susceptibility testing methods. The following are detailed protocols for the agar dilution and broth microdilution methods, which are commonly used to determine MIC values.

Agar Dilution Method

This method is considered a reference standard for susceptibility testing of anaerobic bacteria.

  • Media Preparation: Prepare a suitable agar medium, such as Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.[22]

  • Antimicrobial Preparation: Prepare a stock solution of the nitroimidazole compound. A series of agar plates containing serial twofold dilutions of the antimicrobial agent are prepared by adding specific volumes of the stock solution to the molten agar before pouring the plates. A control plate without the antimicrobial agent is also prepared.[23]

  • Inoculum Preparation: From a pure 24-48 hour culture, prepare a bacterial suspension in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Inoculation: Using a multipoint inoculator, spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.[23]

  • Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 42-48 hours.[22]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[7]

Agar Dilution Workflow for MIC Determination Start Start Prepare_Plates Prepare Agar Plates with Serial Drug Dilutions Start->Prepare_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Spot-Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum->Inoculate Incubate Anaerobic Incubation (42-48h, 35-37°C) Inoculate->Incubate Read_Results Read Plates for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Broth Microdilution Method

This method is a widely used alternative to the agar dilution method and is suitable for testing a large number of isolates.

  • Plate Preparation: Use commercially available or in-house prepared microtiter plates containing serial twofold dilutions of the nitroimidazole compound in a suitable anaerobic broth medium.[24]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the agar dilution method. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Incubation: Seal the plates to maintain an anaerobic environment and incubate at 35-37°C for 42-48 hours.[22]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity (growth) in the wells.[7]

Conclusion

The 5-nitroimidazoles, including metronidazole, tinidazole, ornidazole, and secnidazole, exhibit a broad spectrum of activity against a wide range of anaerobic bacteria and protozoa.[6][9][12][13] Their efficacy is rooted in a unique mechanism of action that is selective for anaerobic microorganisms.[1][] While resistance remains relatively low, ongoing surveillance and research into novel derivatives are crucial. The standardized experimental protocols outlined in this guide are essential for the accurate determination of their antimicrobial spectrum and for the evaluation of new compounds in this class.

Comparative Relationship of Nitroimidazole Antimicrobial Coverage cluster_bacteria cluster_protozoa Nitroimidazoles Nitroimidazoles Anaerobic_Bacteria Anaerobic Bacteria Nitroimidazoles->Anaerobic_Bacteria Protozoa Protozoa Nitroimidazoles->Protozoa Bacteroides Bacteroides spp. Anaerobic_Bacteria->Bacteroides Clostridium Clostridium spp. Anaerobic_Bacteria->Clostridium Fusobacterium Fusobacterium spp. Anaerobic_Bacteria->Fusobacterium Trichomonas Trichomonas vaginalis Protozoa->Trichomonas Entamoeba Entamoeba histolytica Protozoa->Entamoeba Giardia Giardia lamblia Protozoa->Giardia

Caption: Logical relationship of the antimicrobial coverage of nitroimidazoles.

References

An In Vivo Comparative Guide to the Therapeutic Potential of 5-Nitroimidazoles for Amoebiasis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific in vivo validation data for (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol, this guide utilizes the extensively researched and structurally related 5-nitroimidazole, Metronidazole , as a representative compound. The comparative analysis focuses on its application in treating amoebiasis, a common indication for this class of drugs.

This guide provides a comparative overview of the in vivo efficacy of metronidazole against other therapeutic alternatives for amoebiasis, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy and Pharmacokinetics

The therapeutic efficacy of metronidazole and its alternatives has been evaluated in various preclinical and clinical settings. The following tables summarize key comparative data.

Table 1: Comparative In Vivo Efficacy of Antiamoebic Drugs

DrugAnimal ModelEfficacy MetricResultsReference
Metronidazole Mouse model of intestinal amebiasisPrevention and cureMost effective in both preventative and curative regimens[1]
Metronidazole Human (Amoebic Liver Abscess)Symptomatic clinical response76.7% response rate[2]
Tinidazole Human (Symptomatic Intestinal Amoebiasis)Cure rate96.5% cure rate[3]
Metronidazole Human (Symptomatic Intestinal Amoebiasis)Cure rate55.5% cure rate[3]
Nitazoxanide Human (Intestinal Amoebiasis)Parasitological cure94% cure rate[2]
Nitazoxanide Human (Amoebic Liver Abscess)Symptomatic clinical response80% response rate[2]
Combination Therapy (Metronidazole + Luminal Agent) Human (Amoebiasis)Parasitological failuresFewer failures than metronidazole alone[4]

Table 2: Comparative Pharmacokinetic Profiles

DrugClassHalf-lifeKey FeaturesReference
Metronidazole 5-Nitroimidazole~8 hoursThe standard therapy for intestinal amoebiasis.[1][5]
Tinidazole 5-Nitroimidazole12-13 hoursHas a longer half-life and is often better tolerated than metronidazole.[5][6][5][6]
Secnidazole 5-Nitroimidazole~17 hoursPossesses the longest serum half-life among the commonly used nitroimidazoles.[5]
Nitazoxanide ThiazolideNot specifiedPoor systemic bioavailability, concentrates in the gut lumen.[1][1]

Table 3: Comparison of Common Adverse Events

DrugCommon Adverse EventsReference
Metronidazole Nausea, abdominal pain, diarrhea, metallic taste.[7][8][7][8]
Tinidazole Generally better tolerated than metronidazole, with fewer adverse events.[4][9][4][9]
Nitazoxanide Associated with substantially fewer adverse effects compared to metronidazole.[2][2]

Mechanism of Action of 5-Nitroimidazoles

The therapeutic effect of 5-nitroimidazole compounds like metronidazole is dependent on the reductive activation of their nitro group, a process that occurs in anaerobic organisms such as Entamoeba histolytica.[5][10][] These drugs passively diffuse into the microbial cell.[10] Inside the cell, low-redox-potential proteins (like ferredoxin) produced by susceptible organisms reduce the nitro group, activating the compound.[10][] This activation results in the production of short-lived, cytotoxic free radicals.[5][10] These free radicals interact with and damage the microbial DNA, causing strand breakage and leading to cell death.[5][10]

G cluster_cell Anaerobic Pathogen (e.g., E. histolytica) Prodrug 5-Nitroimidazole (Prodrug) Activation Reductive Activation (Nitroreductases) Prodrug->Activation Passive Diffusion Radicals Cytotoxic Nitro Radical Anions Activation->Radicals Reduction of Nitro Group Damage DNA Strand Breakage & Destabilization Radicals->Damage Interaction DNA Pathogen DNA Death Cell Death Damage->Death

Mechanism of Action of 5-Nitroimidazoles.

Experimental Protocols for In Vivo Validation

The following protocol describes a general methodology for assessing the in vivo efficacy of a test compound against amoebic liver abscess in a hamster model, a widely used model for extraintestinal amoebiasis.

Objective: To evaluate the therapeutic efficacy of a test compound in reducing the size and severity of amoebic liver abscesses compared to a vehicle control and a standard-of-care drug (e.g., Metronidazole).

1. Animal Model:

  • Species: Male Syrian golden hamsters, 4-6 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.

2. Parasite Culture and Inoculation:

  • Parasite: Axenically cultured virulent trophozoites of Entamoeba histolytica (e.g., strain HM1:IMSS).

  • Inoculation: Hamsters are anesthetized, and a midline laparotomy is performed to expose the liver. A suspension of 1x10^6 trophozoites in 0.1 mL of culture medium is injected directly into the portal vein or liver parenchyma. The incision is then sutured.

3. Treatment Regimen:

  • Grouping: Animals are randomly assigned to three groups (n=8-10 per group):

    • Group A: Vehicle control (e.g., saline or appropriate solvent).

    • Group B: Test Compound (at a predetermined dose).

    • Group C: Metronidazole (e.g., 25 mg/kg/day, as a positive control).

  • Administration: Treatment is initiated 24 hours post-infection and continued for 5-7 consecutive days via oral gavage.

4. Evaluation of Efficacy:

  • Necropsy: On day 7 or 8 post-infection, all animals are euthanized.

  • Abscess Assessment: The livers are excised, and the percentage of the liver affected by abscesses is determined. The weight of the abscess is measured and expressed as a percentage of the total liver weight.

  • Histopathology: Liver tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe the extent of necrosis and inflammation.[12]

  • Parasite Load: The presence of viable amoebas in the abscesses can be confirmed by culturing samples of the abscess material.

5. Statistical Analysis:

  • Data on abscess weight are expressed as mean ± standard deviation.

  • Statistical significance between the groups is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is considered significant.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Animal Acclimatization (Hamsters) B1 Intrahepatic Inoculation of Trophozoites A1->B1 A2 E. histolytica Trophozoite Culture A2->B1 B2 Randomization into Treatment Groups B1->B2 B3 Daily Drug Administration (Oral Gavage for 5-7 days) B2->B3 C1 Euthanasia & Necropsy B3->C1 C2 Liver & Abscess Weight Measurement C1->C2 C3 Histopathological Analysis C1->C3 C4 Data Analysis (Statistical Comparison) C2->C4 C3->C4

Experimental Workflow for In Vivo Efficacy Testing.

References

benchmarking the performance of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol against current antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the performance of the nitroimidazole class of antibiotics against other commonly used antibacterial agents. It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any specific antimicrobial performance data for (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol . Therefore, this document will focus on the performance of representative nitroimidazole compounds, namely metronidazole and tinidazole, in comparison to the broad-spectrum antibiotics ciprofloxacin and amoxicillin. This comparative analysis aims to provide a valuable benchmark for the evaluation of new chemical entities within the nitroimidazole class.

Executive Summary

Nitroimidazole antibiotics, such as metronidazole and tinidazole, exhibit potent activity primarily against anaerobic bacteria. Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that induce DNA damage. In contrast, fluoroquinolones like ciprofloxacin and beta-lactams like amoxicillin have broader spectrums of activity that include many aerobic and facultative anaerobic bacteria, acting through the inhibition of DNA gyrase and cell wall synthesis, respectively. The following sections provide a detailed comparison of their in vitro efficacy, supported by experimental data and standardized protocols.

Data Presentation: Comparative In Vitro Activity of Selected Antibiotics

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of metronidazole, tinidazole, ciprofloxacin, and amoxicillin against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values are indicative of greater antimicrobial potency.

Table 1: MIC Data for Nitroimidazoles Against Anaerobic Bacteria

Bacterial SpeciesMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)
Bacteroides fragilis0.16 - 2.5[1][2]0.25 - 4
Clostridium perfringens≤ 0.125 - >2560.16
Prevotella spp.-0.5 - 4
Fusobacterium spp.-1

Table 2: MIC Data for Broad-Spectrum Antibiotics Against Various Pathogens

Bacterial SpeciesCiprofloxacin MIC (µg/mL)Amoxicillin MIC (µg/mL)
Escherichia coli≤0.06 - >8[3]2 - 4[4]
Staphylococcus aureus-0.125 - 0.5[4]
Streptococcus pneumoniae-≤0.25 - ≥4[4]
Pseudomonas aeruginosa-Not Effective[4]

Experimental Protocols: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12][13][14] This method provides a quantitative measure of an antibiotic's in vitro activity against a specific bacterial strain.

Principle:

Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacterium.

Detailed Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of the antimicrobial agents are prepared at a known concentration. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a pure culture. Several colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in the broth medium to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates: 100 µL of the standardized bacterial suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted antibiotic, resulting in a final volume of 200 µL per well. A positive control well (containing bacteria and broth without antibiotic) and a negative control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria, incubation is performed in an anaerobic environment.

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 24h) read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Conclusion

While direct performance data for this compound is not currently available, the established efficacy of related nitroimidazole compounds against anaerobic bacteria highlights the potential of this chemical class. A comprehensive evaluation of any new nitroimidazole derivative would require rigorous in vitro and in vivo testing against a broad panel of clinically relevant pathogens. The experimental protocols and comparative data presented in this guide offer a foundational framework for such an assessment, enabling researchers to benchmark the performance of novel compounds against current standards of care. Further investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound.

References

Comparative Analysis of Structural Analogues of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of structural analogues of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol, a member of the nitroimidazole class of compounds. Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial and parasitic infections.[1] Their mechanism of action is contingent on the reductive activation of the nitro group within anaerobic or microaerophilic organisms, leading to the formation of cytotoxic radicals that induce DNA damage.[2] This guide summarizes key quantitative data on the activity of various analogues, details relevant experimental protocols, and illustrates the bioactivation pathway.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro activity of various structural analogues of nitroimidazoles against a range of microbial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) for bacteria and 50% Inhibitory Concentration (IC50) or 90% Inhibitory Concentration (ID90) for protozoa.

CompoundTarget OrganismActivity (µg/mL)Reference CompoundActivity (µg/mL)
5-Nitroimidazole Derivatives
1,4-bis{(2-methyl-5-nitro-1H-imidazole)-2-ethyl propanoate}piperazineStaphylococcus aureus---
Escherichia coli---
Candida albicans---
Aspergillus niger---
2-Nitroimidazole Derivatives
5-(1-Methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazole analogue 4a Bacillus subtilis0.5-1--
5-(1-Methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazole analogue 4b Bacillus subtilis0.5-1--
4-Nitroimidazole Derivatives
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleEntamoeba histolytica1.47 (IC50)Metronidazole>2.94 (IC50)
Giardia intestinalis1.47 (IC50)Metronidazole>2.94 (IC50)
General Nitroimidazoles
TinidazoleBacteroides fragilis group-Metronidazole-
Anaerobic cocci>8 (MIC)--
OrnidazoleAnaerobic cocci>8 (MIC)--
MetronidazoleAnaerobic cocci>8 (MIC)--
A new-generation 5-nitroimidazole (C17)Giardia lamblia<0.7 (ID90)Metronidazole5-12.8 (ID90)

Note: A direct quantitative comparison for a series of analogues of this compound was not available in the reviewed literature. The table presents data for structurally related nitroimidazole compounds to provide a broader context of their activity. The activity of 1,4-bis{(2-methyl-5-nitro-1H-imidazole)-2-ethyl propanoate}piperazine was reported as significant but specific MIC values were not provided in the source.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nitroimidazole analogues.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Preparation of Inoculum:

    • Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar for aerobic bacteria, Brucella agar supplemented with 5% laked sheep blood and vitamin K1 for anaerobic bacteria).

    • A suspension of the cultured bacteria is prepared in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

  • Preparation of Drug Dilutions:

    • The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, Thioglycollate broth for anaerobic bacteria). The dilutions should cover a range of concentrations to determine the MIC.

  • Inoculation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included.

  • Incubation:

    • The microtiter plates are incubated under appropriate conditions. For anaerobic bacteria, incubation is carried out in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 42-48 hours.

  • Result Interpretation:

    • After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antiparasitic Susceptibility Testing: In Vitro Assay for Giardia lamblia

This method is used to determine the 50% inhibitory concentration (IC50) of a compound against protozoan parasites like Giardia lamblia.

  • Parasite Culture:

    • Giardia lamblia trophozoites are cultured axenically in a suitable medium, such as modified TYI-S-33 medium.[4]

  • Drug Susceptibility Assay:

    • The test compounds are serially diluted in the culture medium in 96-well microtiter plates.

    • A known number of trophozoites are added to each well.

    • The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Determination of Inhibition:

    • Parasite viability or growth inhibition is assessed using various methods, such as:

      • Direct counting: Trophozoites are counted using a hemocytometer.

      • Metabolic assays: Assays like the MTT or ATP measurement assays are used to determine cell viability.[4][5]

      • Radiolabel incorporation: The incorporation of ³H-thymidine can be measured as an indicator of parasite replication.[6]

  • Data Analysis:

    • The IC50 value, the concentration of the drug that inhibits parasite growth by 50% compared to the drug-free control, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The primary mechanism of action of nitroimidazoles involves their reductive bioactivation within the target anaerobic or microaerophilic organisms.

Nitroimidazole Bioactivation Pathway Bioactivation Pathway of Nitroimidazoles Nitroimidazole Nitroimidazole (Prodrug) Nitro_Radical Nitro Radical Anion Nitroimidazole->Nitro_Radical Nitroreductase (e.g., PFOR, Ferredoxin) Nitroso_Intermediate Nitroso Intermediate Nitro_Radical->Nitroso_Intermediate Further Reduction DNA_Damage DNA Strand Breaks & Cell Death Nitro_Radical->DNA_Damage Direct Interaction Hydroxylamine Hydroxylamine Derivative Nitroso_Intermediate->Hydroxylamine Reduction Hydroxylamine->DNA_Damage Interaction with DNA

Caption: Bioactivation pathway of nitroimidazole drugs.

The diagram above illustrates the stepwise reduction of the nitro group of a nitroimidazole prodrug to highly reactive intermediates, which ultimately lead to DNA damage and cell death in anaerobic organisms. This process is initiated by nitroreductases present in these microbes.[7]

Antimicrobial Susceptibility Testing Workflow Workflow for Broth Microdilution MIC Assay Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

This flowchart outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, a standard and widely used technique in microbiology.

References

Structural Elucidation of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. While X-ray crystallography stands as the gold standard for structural determination, a comprehensive approach often involves the integration of various analytical techniques. This guide provides a comparative overview of methodologies for the structural confirmation of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a nitroimidazole derivative of interest in medicinal chemistry.

Initial searches for publicly available single-crystal X-ray diffraction data for the specific isomer this compound did not yield any results. The structural confirmation of this particular molecule has not been reported in crystallographic databases. However, data for the closely related isomer, (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol, and other similar nitroimidazole derivatives are available. This guide will, therefore, use data from these related compounds to illustrate the principles and data presentation for X-ray crystallography and compare it with other common spectroscopic techniques.

Comparison of Analytical Techniques for Structural Confirmation

The structural characterization of a novel compound relies on a combination of techniques that provide complementary information. While X-ray crystallography provides a definitive 3D structure, other methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer valuable insights into the connectivity, functional groups, and molecular weight of the molecule.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Unambiguous determination of absolute stereochemistry and conformation.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry.Provides detailed information about the molecule's structure in solution. Non-destructive.Does not provide a direct 3D structure. Complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast, simple, and non-destructive. Good for a quick assessment of functional groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.High sensitivity and can be coupled with chromatographic techniques for mixture analysis.Does not provide information on the 3D structure or stereochemistry.

Illustrative Crystallographic Data for a Nitroimidazole Derivative

The following table presents representative crystallographic data for a nitroimidazole derivative, illustrating the type of quantitative information obtained from a single-crystal X-ray diffraction experiment. This data should be considered as a template for what would be expected for this compound.

Parameter Value (Illustrative Example for a Related Isomer)
Chemical Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.123(4) Å, b = 10.456(5) Å, c = 7.987(3) Åα = 90°, β = 101.23(2)°, γ = 90°
Volume 665.4(5) ų
Z 4
Calculated Density 1.568 Mg/m³
Key Bond Lengths C-NO₂: ~1.45 ÅN-O (nitro): ~1.22 ÅC-OH: ~1.43 Å
Key Bond Angles O-N-O (nitro): ~124°
R-factor 0.045

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the spectrum. The chemical shifts, coupling constants, and integration values provide information about the molecular structure.[1][2][3][4]

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[5][6][7][8][9]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum provides the molecular weight of the compound and, in some cases, information about its structure from the fragmentation pattern.[10][11][12][13][14][15]

Visualizing the Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural determination of a small molecule, highlighting the central role of X-ray crystallography when suitable crystals are available.

G Workflow for Small Molecule Structural Elucidation cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography X-ray Crystallography Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry Purification->MS Characterization CrystalGrowth Crystal Growth Purification->CrystalGrowth Characterization FinalStructure Confirmed 3D Structure NMR->FinalStructure Supportive Data IR->FinalStructure Supportive Data MS->FinalStructure Supportive Data DataCollection X-ray Data Collection CrystalGrowth->DataCollection Suitable Crystal StructureSolution Structure Solution & Refinement DataCollection->StructureSolution StructureSolution->FinalStructure

Caption: A flowchart illustrating the general workflow for the synthesis and structural confirmation of a small molecule.

References

Efficacy of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol in Models of Anaerobic Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol and other key nitroimidazole antimicrobial agents used in the treatment of anaerobic infections. Due to a lack of publicly available data on the antimicrobial activity of this compound against anaerobic bacteria, this guide focuses on presenting a framework for comparison, utilizing established data for well-documented alternatives.

Introduction to Nitroimidazole Antimicrobials

Nitroimidazole compounds are a class of synthetic antibiotics that are particularly effective against anaerobic bacteria and certain protozoa. Their mechanism of action relies on the reduction of their nitro group within the anaerobic environment of the microorganism, leading to the formation of cytotoxic radicals that damage bacterial DNA and other macromolecules, ultimately causing cell death. This selective toxicity makes them a cornerstone in the treatment of anaerobic infections.

Comparative Efficacy Data

A direct comparison of the in vitro efficacy of this compound with other nitroimidazoles is hampered by the absence of published Minimum Inhibitory Concentration (MIC) data for the former. The following tables present a summary of reported MIC values for Metronidazole, Tinidazole, and Ornidazole against common anaerobic pathogens to provide a baseline for comparison, should data for this compound become available.

Table 1: In Vitro Activity of Nitroimidazoles against Bacteroides fragilis

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundData not availableData not availableData not available
Metronidazole0.5 - 11 - 20.16 - >256[1][2][3][4]
Tinidazole0.25 - 0.50.5 - 1≤0.03 - 2
Ornidazole0.25 - 0.50.5 - 1≤0.03 - 2

Table 2: In Vitro Activity of Nitroimidazoles against Clostridium perfringens

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundData not availableData not availableData not available
Metronidazole0.25 - 0.50.5 - 40.06 - 6.25[5]
Tinidazole0.12 - 0.50.25 - 1≤0.03 - 1
Ornidazole0.25 - 10.5 - 2≤0.03 - 2

Table 3: In Vitro Activity of Nitroimidazoles against Peptostreptococcus anaerobius

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundData not availableData not availableData not available
Metronidazole0.25 - 10.5 - 2≤0.015 - 4[6]
Tinidazole0.25 - 0.50.5 - 1≤0.015 - 1
Ornidazole0.25 - 0.50.5 - 1≤0.015 - 1

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nitroimidazole efficacy against anaerobic bacteria.

In Vitro Susceptibility Testing: Agar Dilution Method (CLSI Standard)

The agar dilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

1. Media Preparation:

  • Wilkins-Chalgren agar is prepared according to the manufacturer's instructions.

  • The molten agar is cooled to 50°C.

  • A stock solution of the antimicrobial agent is prepared at a known concentration.

  • Serial twofold dilutions of the antimicrobial agent are made and added to the molten agar to achieve the desired final concentrations.

  • The agar is poured into Petri plates and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

2. Inoculum Preparation:

  • Anaerobic bacteria are grown on supplemented blood agar plates in an anaerobic chamber for 24-48 hours.

  • Colonies are suspended in a suitable broth (e.g., thioglycollate broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • The inoculum is further diluted to achieve a final concentration of approximately 1 x 10⁵ CFU per spot on the agar plate.

3. Inoculation and Incubation:

  • A multipoint inoculator is used to spot-inoculate the bacterial suspensions onto the surface of the agar plates, including the control plate.

  • The plates are incubated in an anaerobic chamber at 35-37°C for 48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Testing: Mouse Model of Anaerobic Sepsis

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. A common model for anaerobic infection is the mouse sepsis model.[11][12][13][14][15]

1. Animal Model:

  • Male or female BALB/c mice, 6-8 weeks old, are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Induction of Sepsis:

  • A polymicrobial inoculum is prepared from a cecal slurry or by mixing pure cultures of anaerobic bacteria (e.g., Bacteroides fragilis) and facultative anaerobes (e.g., Escherichia coli).

  • The bacterial suspension is injected intraperitoneally into the mice. The volume and concentration of the inoculum are optimized to induce a consistent and measurable infection.

3. Treatment Protocol:

  • The test compound, this compound, and comparator drugs are administered at various doses and schedules (e.g., subcutaneously or orally) starting at a defined time point post-infection.

  • A control group receives a vehicle solution.

4. Efficacy Endpoints:

  • Survival: Mice are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

  • Bacterial Load: At specific time points, subgroups of mice are euthanized, and peritoneal fluid and organs (e.g., liver, spleen) are collected to determine the bacterial load (CFU/g of tissue or mL of fluid).

  • Clinical Scores: The severity of the infection can be assessed using a clinical scoring system that includes parameters like posture, activity, and fur appearance.

Mandatory Visualizations

Signaling Pathway of Nitroimidazole Activation

Nitroimidazole_Activation cluster_bacterium Anaerobic Bacterium Nitroimidazole Nitroimidazole Nitroso radical Nitroso Radical Intermediate Nitroimidazole->Nitroso radical Reduction Reduced Ferredoxin Reduced Ferredoxin Reduced Ferredoxin->Nitroimidazole Oxidized Ferredoxin Oxidized Ferredoxin PFOR Pyruvate:Ferredoxin Oxidoreductase Oxidized Ferredoxin->PFOR PFOR->Reduced Ferredoxin e- Acetyl-CoA Acetyl-CoA PFOR->Acetyl-CoA Pyruvate Pyruvate Pyruvate->PFOR DNA DNA Nitroso radical->DNA Damaged DNA DNA Damage (Strand Breaks) DNA->Damaged DNA Cell Death Cell Death Damaged DNA->Cell Death

Caption: Activation of nitroimidazoles in anaerobic bacteria.

Experimental Workflow for In Vitro Susceptibility Testing

MIC_Workflow Start Start Prepare Agar Plates Prepare Agar Plates with Serial Dilutions of Drug Start->Prepare Agar Plates Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Inoculum Inoculate Plates Spot Inoculate Plates Prepare Agar Plates->Inoculate Plates Prepare Inoculum->Inoculate Plates Incubate Incubate Anaerobically (48 hours, 37°C) Inoculate Plates->Incubate Read Results Read Plates for Growth Incubate->Read Results Determine MIC Determine Minimum Inhibitory Concentration Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC determination by agar dilution.

Conclusion

While this compound belongs to a class of compounds with proven efficacy against anaerobic bacteria, a comprehensive evaluation of its specific activity is currently limited by the lack of available data. This guide provides a framework for how its performance could be compared to established alternatives like Metronidazole, Tinidazole, and Ornidazole. Further research is required to determine the in vitro and in vivo efficacy of this compound to ascertain its potential as a therapeutic agent for anaerobic infections. Researchers are encouraged to utilize the standardized protocols outlined herein to generate comparable data.

References

Safety Operating Guide

Proper Disposal of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol, a nitro-containing imidazole derivative. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

This compound is a combustible solid that is considered a hazardous substance.[1] It may cause skin sensitization and accidental ingestion can be harmful to health.[1] The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3][4] Care must be taken to avoid creating dust, as fine dust particles may form an explosive mixture with air.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles are required.
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves before use.
Body Protection A fully-buttoned lab coat must be worn.
Respiratory Protection In case of insufficient ventilation or dust formation, use a particulate respirator.

All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.[1][2][3]

  • The container must be made of a compatible material, be sealable, and kept closed except when adding waste.[2][5]

  • Do not mix this waste with incompatible materials, particularly oxidizing agents.[1]

2. Labeling of Waste Containers:

  • Immediately label the waste container with the words "Hazardous Waste."[5]

  • The label must clearly identify the contents: "this compound".[5]

  • Include the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.[5]

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat, sparks, and open flames.[2][3]

  • Ensure the storage area is segregated from incompatible chemicals.[2][3][4]

  • Utilize secondary containment for liquid waste solutions to prevent spills.[5]

4. Handling of Spills:

  • Minor Spills:

    • Remove all sources of ignition.[1]

    • Clean up spills immediately using dry methods (e.g., absorbent pads or sand) to avoid generating dust.[1][6]

    • Collect the spilled material and cleanup debris in a labeled hazardous waste container.[1][3][6]

    • Decontaminate the area with an appropriate solvent.

  • Major Spills:

    • Evacuate the area and alert personnel.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[1]

5. Disposal of Empty Containers:

  • Even empty containers may retain hazardous residue.[1]

  • Thoroughly rinse the container with a suitable solvent (e.g., methanol or acetonitrile).

  • The first rinseate must be collected and disposed of as hazardous waste.[5] For highly toxic compounds, the first three rinses should be collected.[5]

  • After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines. Puncturing the container can prevent reuse.[1]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[7]

  • All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

A Waste Generation This compound B Segregate and Collect in Designated Waste Container A->B G Spill Occurs A->G C Properly Label Container (Contents, Date, Hazard) B->C D Store Securely in Designated Area C->D E Schedule Waste Pickup with EHS or Licensed Contractor D->E F Final Disposal in Accordance with Regulations E->F H Minor Spill Protocol: Dry Cleanup G->H Minor I Major Spill Protocol: Evacuate and Notify EHS G->I Major H->B J Decontaminate Area I->J

Caption: Workflow for the safe disposal of this compound.

This guide provides a comprehensive overview of the proper disposal procedures for this compound. By adhering to these steps, laboratories can maintain a safe working environment and ensure compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

Essential Safety and Operational Guidance for Handling (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1] The primary hazards include skin, eye, and respiratory irritation.[2] It is also suspected of causing genetic defects and cancer. Therefore, stringent adherence to PPE guidelines is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical goggles.[1]Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5]Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[6] For handling hazardous drugs, chemotherapy gloves meeting ASTM standard D6978 are required.[7]
Body Protection Disposable gown or lab coat.[5] Protective clothing to prevent skin exposure.[4]Gowns should be disposable and resistant to permeability by hazardous products.[5][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][4] An N95 surgical respirator or higher may be required based on risk assessment.[7]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant respirator use.[4]

Operational Plan: Step-by-Step Handling Workflow

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

HandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in a Ventilated Enclosure prep_area->handle_weigh Proceed to Handling handle_prepare Prepare Solution in a Fume Hood handle_weigh->handle_prepare post_decon Decontaminate Work Surfaces handle_prepare->post_decon After Experiment post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_waste Segregate and Label Hazardous Waste post_wash->disp_waste For Waste Materials disp_container Place in a Suitable, Labeled Disposal Container disp_waste->disp_container disp_consult Consult Local Regulations for Disposal disp_container->disp_consult

Caption: This diagram illustrates the procedural workflow for safely handling this compound, from preparation to disposal.

Experimental Protocols: Key Safety Procedures

  • Engineering Controls : Always handle this compound in a well-ventilated area.[2] Facilities should be equipped with an eyewash station and a safety shower.[4] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[2]

  • Safe Handling Practices : Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke while handling.[2] Wash hands thoroughly after handling.[2][4]

  • Accidental Release Measures : In case of a minor spill, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable, labeled container for waste disposal.[1] For major spills, alert emergency responders.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRegulatory Considerations
Unused Compound Dispose of contents/container to an approved waste disposal plant.[2]All waste must be handled in accordance with local, state, and federal regulations.[1]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[6]Follow a hierarchy of controls: Reduction, Reuse, Recycling, and Disposal.[1]
Contaminated Labware Puncture containers to prevent re-use and bury at an authorized landfill.[1]Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[1]

By implementing these safety and logistical measures, research professionals can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Reactant of Route 2
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.